Thymol trimethoxycinnamate
Description
Structure
3D Structure
Properties
CAS No. |
504394-57-4 |
|---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H26O5/c1-14(2)17-9-7-15(3)11-18(17)27-21(23)10-8-16-12-19(24-4)22(26-6)20(13-16)25-5/h7-14H,1-6H3/b10-8+ |
InChI Key |
GTPUEIXKLQUDEJ-CSKARUKUSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Other CAS No. |
504394-57-4 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Thymol Trimethoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymol (B1683141) trimethoxycinnamate (TCTE), also known as Melasolv, is a synthetic compound that has demonstrated significant efficacy as an anti-melanogenic agent. Its mechanism of action is multifaceted, primarily involving the partial agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the induction of melanophagy, the selective autophagy of melanosomes. This technical guide provides a comprehensive overview of the molecular pathways and cellular processes modulated by TCTE, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of dermatology, pharmacology, and drug development.
Core Mechanism of Action: A Dual Approach to Melanogenesis Inhibition
Thymol trimethoxycinnamate exerts its anti-pigmentary effects through two principal, interconnected mechanisms:
-
PPARγ Partial Agonism: TCTE acts as a partial agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. This interaction initiates a signaling cascade that contributes to the reduction of melanin (B1238610) synthesis.
-
Induction of Melanophagy: TCTE actively promotes the degradation of melanosomes, the cellular organelles responsible for melanin production and storage, through a novel signaling pathway involving Protein Tyrosine Kinase 2 (PTK2).
These two pathways converge to effectively reduce hyperpigmentation from both a synthesis and a degradation standpoint.
The PPARγ Partial Agonism Pathway
TCTE's interaction with PPARγ is a key initiating event in its anti-melanogenic activity. Unlike full agonists, which can be associated with adverse side effects, TCTE's partial agonism provides a more nuanced and potentially safer modulation of PPARγ activity.[1]
Molecular Interaction and Downstream Signaling
As a partial agonist, TCTE binds to the ligand-binding domain of PPARγ, inducing a conformational change that leads to the recruitment of specific coactivators.[1][2] This activation, however, is less robust than that induced by full agonists. A key consequence of TCTE-mediated PPARγ activation is the promotion of adiponectin synthesis and secretion from human bone marrow-derived mesenchymal stem cells (hBM-MSCs).[2][3] Adiponectin, an adipokine, is known to inhibit melanin biosynthesis, thus contributing to the overall depigmenting effect of TCTE.[2] Notably, this anti-melanogenic activity is independent of the coactivator PGC-1α.[2]
The Melanophagy Induction Pathway
A novel and significant aspect of TCTE's mechanism of action is its ability to induce melanophagy, the process of melanosome degradation through autophagy.[3][4][5] This provides a direct mechanism for reducing existing melanin content within cells.
The PTK2-ITCH-MLANA-OPTN Signaling Cascade
Exposure of melanocytes to TCTE initiates a specific signaling cascade that marks melanosomes for degradation.[4][5][6] The key steps in this pathway are:
-
Activation of PTK2: TCTE activates Protein Tyrosine Kinase 2 (PTK2).[4][5]
-
Phosphorylation of ITCH: Activated PTK2 phosphorylates the E3 ubiquitin protein ligase, ITCH.[4][5]
-
Ubiquitination of MLANA: Phosphorylated ITCH then ubiquitinates MLANA (Melan-A), a protein located on the melanosome membrane.[4][5]
-
Recognition by OPTN: The ubiquitinated MLANA is recognized by the autophagy receptor protein, Optineurin (OPTN).[4][5]
-
Autophagic Degradation: This recognition event targets the melanosome for engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome.[4][5]
Potential Anticancer Activity
In addition to its well-documented anti-melanogenic effects, in silico studies suggest that TCTE may possess anticancer properties. Molecular docking analyses have indicated that TCTE could potentially interact with and inhibit Poly (ADP-ribose) polymerase-1 (PARP-1) and Protein Kinase C (PKC), two proteins implicated in cancer cell growth and survival. However, it is crucial to note that these findings are based on computational models and await experimental validation to be considered a core mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies investigating the activity of this compound.
Table 1: Receptor Binding and Adiponectin Secretion
| Parameter | Value | Cell/System | Reference |
| PPARγ Binding Affinity (Ki) | 13.2 μM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based receptor binding assay | [2] |
| Adiponectin Secretion (EC50) | 27.9 μM | Adipogenesis model of human Bone Marrow-Mesenchymal Stem Cells (hBM-MSCs) | [2] |
Table 2: Inhibition of Melanogenesis
| Cell Line / Model | Treatment Conditions | Melanin Content Reduction | Reference |
| B16 Murine Melanoma Cells | α-MSH stimulated | Significant inhibition | [7] |
| Melan-a Cells | - | Significant inhibition | [7] |
| Normal Human Melanocytes (NHMs) | - | Whitening effect observed | [7] |
| 3D Human Skin Equivalent (MelanoDerm) | - | Whitening effect observed | [7] |
Detailed Experimental Protocols
PPARγ Competitive Binding Assay (TR-FRET)
This protocol outlines the general steps for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay to determine the binding affinity of TCTE to PPARγ.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare solutions of GST-tagged PPARγ ligand-binding domain (LBD), a fluorescent pan-PPAR ligand (tracer), and a terbium-labeled anti-GST antibody in assay buffer.
-
-
Assay Procedure:
-
In a suitable microplate, add the TCTE dilutions or vehicle control.
-
Add the fluorescent tracer to all wells.
-
Add a pre-mixed solution of PPARγ-LBD and the terbium-labeled anti-GST antibody.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the time-resolved fluorescence resonance energy transfer signal using a plate reader with appropriate excitation and emission filters (typically excitation at ~340 nm and emission at ~495 nm for terbium and ~520 nm for the tracer).
-
-
Data Analysis:
-
Calculate the ratio of the emission signal at 520 nm to that at 495 nm.
-
Plot the emission ratio against the logarithm of the TCTE concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Adiponectin Secretion Assay in hBM-MSCs
This protocol describes the induction of adipogenesis in human bone marrow-derived mesenchymal stem cells and the subsequent measurement of adiponectin secretion in response to TCTE treatment.
Methodology:
-
Cell Culture and Adipogenic Differentiation:
-
Culture hBM-MSCs in expansion medium until confluent.
-
Induce adipogenesis by replacing the expansion medium with an adipogenic differentiation medium containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and a PPARγ agonist (e.g., rosiglitazone).
-
-
TCTE Treatment:
-
During adipogenic differentiation, treat the cells with various concentrations of TCTE or vehicle control. The medium should be replaced every 2-3 days with fresh differentiation medium containing the respective treatments.
-
-
Sample Collection:
-
Collect the cell culture supernatant at specific time points (e.g., day 7, 14, 21) of differentiation.
-
-
Adiponectin Quantification (ELISA):
-
Quantify the concentration of adiponectin in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the adiponectin concentration to the total protein content of the corresponding cell lysates.
-
Plot the normalized adiponectin concentration against the TCTE concentration to determine the EC50 value for adiponectin secretion.
-
Melanin Content Assay in B16F10 Cells
This protocol details the procedure for quantifying the melanin content in B16F10 melanoma cells following treatment with TCTE.
Methodology:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a multi-well plate and allow them to adhere.
-
If desired, stimulate melanogenesis by treating the cells with α-melanocyte-stimulating hormone (α-MSH).
-
Treat the cells with various concentrations of TCTE or vehicle control for a specified period (e.g., 48-72 hours).
-
-
Cell Lysis and Melanin Solubilization:
-
Wash the cells with phosphate-buffered saline (PBS) and harvest them.
-
Lyse the cell pellet in a solution of 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at a wavelength of 405-490 nm using a spectrophotometer.
-
-
Data Analysis:
-
Normalize the melanin content to the total protein concentration of a parallel set of cell lysates.
-
Express the results as a percentage of the melanin content in the control (vehicle-treated) cells.
-
Conclusion
This compound employs a sophisticated dual mechanism to inhibit melanogenesis. Its action as a partial agonist of PPARγ initiates a signaling cascade that reduces melanin synthesis, while its ability to induce melanophagy via the PTK2-ITCH-MLANA-OPTN pathway actively clears existing melanosomes. This combined approach makes TCTE a highly effective agent for the management of hyperpigmentation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of TCTE and the development of novel dermatological treatments. The preliminary in silico findings regarding its potential anticancer activity also warrant further experimental investigation.
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Deciphering melanophagy: role of the PTK2-ITCH-MLANA-OPTN cascade on melanophagy in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimelanogenic Efficacy of Melasolv (3,4,5-Trimethoxycinnamate Thymol Ester) in Melanocytes and Three-Dimensional Human Skin Equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of Thymol Trimethoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymol (B1683141) trimethoxycinnamate, also known as Melasolv™, is a synthetic ester with significant potential in the fields of dermatology and pharmacology. This technical guide provides a detailed overview of its synthesis, physicochemical properties, and biological activity. The primary synthetic routes involve the esterification of thymol with 3,4,5-trimethoxycinnamic acid, achievable through acid-catalyzed dehydration or the use of coupling agents. This document outlines these synthetic protocols and presents the available characterization data for the starting materials. Furthermore, it delves into the compound's established anti-melanogenic and anti-senescence properties, which are mediated through the partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ). This guide is intended to be a valuable resource for researchers and professionals engaged in the development of novel therapeutic and cosmetic agents.
Introduction
Thymol, a naturally occurring monoterpenoid phenol, is well-regarded for its broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] However, to enhance its therapeutic potential and overcome certain limitations, chemical modification is a common strategy. One such modification is the esterification of thymol's phenolic hydroxyl group. Thymol trimethoxycinnamate ((5-methyl-2-propan-2-ylphenyl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate) is a notable derivative synthesized from thymol and 3,4,5-trimethoxycinnamic acid.[2] This compound, also known by the trade name Melasolv™, has garnered significant interest for its potent depigmenting and anti-aging effects on the skin.[3]
This guide provides a comprehensive overview of the synthesis and characterization of this compound, along with a detailed exploration of its biological mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| IUPAC Name | (5-methyl-2-propan-2-ylphenyl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
| Synonyms | Melasolv™, thymyl 3,4,5-trimethoxycinnamate |
| CAS Number | 504394-57-4 |
| Molecular Formula | C₂₂H₂₆O₅ |
| Molecular Weight | 370.4 g/mol |
| Monoisotopic Mass | 370.17802393 Da |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of thymol with 3,4,5-trimethoxycinnamic acid. Two primary methods have been described in the patent literature for this transformation.[3]
Synthesis Workflow
The general workflow for the synthesis of this compound involves the reaction of the two key starting materials, followed by purification of the crude product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Method 1: Acid-Catalyzed Dehydration [3]
This method involves the direct reaction of thymol and 3,4,5-trimethoxycinnamic acid in the presence of an acid catalyst with azeotropic removal of water.
-
Materials:
-
Thymol
-
3,4,5-Trimethoxycinnamic acid
-
Acid catalyst (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid)
-
Solvent (e.g., toluene, benzene)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add thymol, 3,4,5-trimethoxycinnamic acid, and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Method 2: Active Ester Method using a Coupling Agent [3]
This method utilizes a coupling agent to activate the carboxylic acid for esterification with thymol.
-
Materials:
-
Thymol
-
3,4,5-Trimethoxycinnamic acid
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Base (e.g., 4-dimethylaminopyridine (B28879) - DMAP)
-
Solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve 3,4,5-trimethoxycinnamic acid in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve DCC in the same solvent.
-
Slowly add the DCC solution to the 3,4,5-trimethoxycinnamic acid solution at 0°C.
-
Stir the mixture at 0°C for 30 minutes to form the active ester.
-
Add a solution of thymol in the same solvent to the reaction mixture. The patent suggests an equivalent ratio of DCC to thymol of 1:1 to 1:3.[3]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization of Starting Materials
Table 2: Characterization Data for Thymol
| Technique | Data |
| ¹H NMR | Spectral data available in the Human Metabolome Database (HMDB0001878).[4] |
| IR (cm⁻¹) | Characteristic peaks for O-H stretching, aromatic C-H stretching, and C=C stretching of the benzene (B151609) ring.[5][6] |
| Mass Spec. (m/z) | Molecular ion peak and characteristic fragmentation patterns are available in databases such as MassBank (MSBNK-Eawag-EQ01140802).[7] |
Table 3: Characterization Data for 3,4,5-Trimethoxycinnamic Acid
| Technique | Data |
| ¹H NMR | Spectral data for the related 3,4,5-Trimethoxycinnamic acid is available in the Human Metabolome Database. |
| IR (cm⁻¹) | Expected peaks for O-H stretching of the carboxylic acid, C=O stretching, C=C stretching of the alkene, and aromatic ring vibrations. |
| Mass Spec. (m/z) | Expected molecular ion peak and fragmentation pattern corresponding to the structure. |
Note: The characterization data for this compound would be a composite of the spectral features of both thymol and 3,4,5-trimethoxycinnamic acid, with the disappearance of the phenolic -OH proton of thymol and the carboxylic acid -OH proton, and the appearance of characteristic ester carbonyl signals in the IR and ¹³C NMR spectra.
Biological Activity and Mechanism of Action
This compound has been extensively studied for its effects on skin pigmentation. It acts as a potent inhibitor of melanogenesis.[8]
Anti-Melanogenic Activity
Clinical studies have demonstrated that cosmetic formulations containing this compound can significantly improve the brightness of pigmented spots.[9] The primary mechanism of this action is not through the direct inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis, but rather by suppressing the expression of the tyrosinase gene.
Signaling Pathway
The anti-melanogenic effect of this compound is attributed to its role as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[9] Activation of PPARγ leads to a signaling cascade that ultimately downregulates the expression of key melanogenic genes.
Caption: Signaling pathway of this compound in melanocytes.
Conclusion
This compound is a promising synthetic molecule with well-documented anti-melanogenic and anti-senescence properties. Its synthesis via esterification of thymol and 3,4,5-trimethoxycinnamic acid is achievable through established chemical methods. While detailed characterization data for the final product is not widely published, the understanding of its biological mechanism of action through PPARγ partial agonism provides a solid foundation for its application in dermatological and cosmetic formulations. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, characterization, and therapeutic applications of this intriguing compound. Further research to fully elucidate its spectroscopic properties and to explore its full pharmacological potential is warranted.
References
- 1. patents.justia.com [patents.justia.com]
- 2. This compound | C22H26O5 | CID 2404683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1430016B1 - 3,4,5-trimethoxy phenyl-based ester compound and preparation method thereof and whitening cosmetic composition containing the same - Google Patents [patents.google.com]
- 4. hmdb.ca [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. massbank.eu [massbank.eu]
- 8. Antimelanogenic Efficacy of Melasolv (3,4,5-Trimethoxycinnamate Thymol Ester) in Melanocytes and Three-Dimensional Human Skin Equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of Thymol trimethoxycinnamate.
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the chemical and physical properties, synthesis, and biological activity of Thymol (B1683141) Trimethoxycinnamate.
Introduction
Thymol trimethoxycinnamate, also known by synonyms such as Melasolv and thymyl 3,4,5-trimethoxycinnamate, is a synthetic ester with growing interest in the fields of cosmetics and pharmacology.[1] It is recognized for its antioxidant and skin-protecting properties.[2] Recent research has highlighted its role as an anti-melanogenic agent, making it a compound of interest for applications in skincare and dermatology. This guide consolidates available data on its properties, provides detailed experimental methodologies, and explores its mechanism of action.
Chemical and Physical Properties
This compound is a solid, non-ionic surfactant that is insoluble in water.[2] It is stable under normal conditions but can be hydrolyzed under strong acidic or alkaline conditions and is susceptible to oxidation.[2] The compound is biodegradable.[2]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (5-methyl-2-propan-2-ylphenyl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | PubChem[3] |
| CAS Number | 504394-57-4 | ChemicalBook[2] |
| Molecular Formula | C22H26O5 | PubChem[1][3] |
| Molecular Weight | 370.44 g/mol | PubChem[3], ChemicalBook[2] |
| Monoisotopic Mass | 370.17802393 Da | PubChem[3] |
| Appearance | Solid | Surfactant Encyclopedia[2] |
| Solubility in Water | Insoluble | Surfactant Encyclopedia[2] |
| Boiling Point (Predicted) | 512.9 ± 50.0 °C | ChemicalBook |
| Density (Predicted) | 1.108 ± 0.06 g/cm³ | ChemicalBook |
| XlogP3-AA (Predicted) | 5.2 | PubChem[3] |
Experimental Protocols
Synthesis of this compound (Representative Method)
Materials:
-
3,4,5-trimethoxycinnamic acid
-
Thymol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (CH2Cl2)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-trimethoxycinnamic acid and thymol in dichloromethane.
-
Add a catalytic amount of DMAP to the solution.
-
Slowly add a solution of DCC in dichloromethane to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Analytical Characterization (Representative Method)
The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.
3.2.1. High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the analysis of thymol can be adapted to quantify this compound.[5][6][7]
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).[5]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).[7][8]
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound (a starting point could be around 274 nm, similar to thymol).[5]
-
Injection Volume: 10 µL.[5]
-
Quantification: Based on a calibration curve generated from standards of known concentration.
3.2.2. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch and aromatic C-H stretches.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.[10]
Biological Activity and Signaling Pathway
This compound has been identified as an anti-melanogenic agent that functions as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][11] Its mechanism of action involves binding to PPARγ, which in turn regulates the transcription of genes involved in melanogenesis.
PPARγ Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
References
- 1. This compound | C22H26O5 | CID 2404683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a selective HPLC-UV method for thymol determination in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. ajrconline.org [ajrconline.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 3,4,5-Trimethoxycinnamic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-trimethoxycinnamic acid (TMCA), a derivative of cinnamic acid, and its synthetic analogues have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Naturally occurring TMCA esters and amides are found in various medicinal plants and have been traditionally used for treating a range of ailments.[1] This technical guide provides an in-depth overview of the diverse biological activities of TMCA derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development endeavors.
Anticancer Activity
Derivatives of 3,4,5-trimethoxycinnamic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The primary modifications of the TMCA structure involve the synthesis of ester and amide derivatives, which have been extensively studied for their antitumor properties.[1][2]
Synthetic TMCA esters have shown moderate to potent activity against human breast cancer (MDA-MB231), melanoma (B16), and colon cancer (HCT116) cell lines.[1] For instance, an ester derivative, S1, displayed an IC50 value of 46.7 μM against MDA-MB231 cells, with a possible mechanism involving the inhibition of the c-MET tyrosine kinase.[1] Another ester, S6, showed cytotoxicity with IC50 values of 6.74 and 8.31 μg/mL against B16 and HCT116 cell lines, respectively.[1]
Amide derivatives of TMCA have also been a major focus of anticancer research. Notably, piplartine (piperlongumine), a naturally occurring TMCA amide, is effective against various cancers.[1] Synthetic TMCA amides have been shown to induce cell cycle arrest in the G2/M phase in HeLa and IMR-32 cells and can enhance the activation of ERK1/2 and MAPK signaling pathways.[1] Furthermore, some TMCA amides act as inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2) and human umbilical vein endothelial cell (HUVEC) growth, indicating anti-angiogenic potential.[1] The anticancer activity of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives has also been reported against MCF-7 and A549 cell lines.[3][4]
Quantitative Data: Anticancer Activity
| Derivative Type | Compound | Cell Line | IC50 Value | Reference |
| Ester | S1 | MDA-MB231 (Breast) | 46.7 μM | [1] |
| Ester | S6 | B16 (Melanoma) | 6.74 μg/mL | [1] |
| Ester | S6 | HCT116 (Colon) | 8.31 μg/mL | [1] |
| Amide | S27 | HUVEC | 0.04 μM | [1] |
| Amide | S28 | HUVEC | 0.05 μM | [1] |
| Amide | S29 | HUVEC | 0.03 μM | [1] |
Signaling Pathways in Anticancer Activity
The anticancer effects of TMCA derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are prominent targets.
Caption: MAPK signaling pathway activation by TMCA derivatives.
Caption: Inhibition of the NF-κB signaling pathway by TMCA derivatives.
Anti-inflammatory Activity
Cinnamic acid and its derivatives, including TMCA, are recognized for their anti-inflammatory properties.[5][6] These compounds can modulate inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases. The anti-inflammatory effects of 3,4,5-trihydroxycinnamic acid (THCA), a related derivative, have been demonstrated in activated keratinocytes, suggesting potential applications in skin inflammation disorders like atopic dermatitis.[7][8] The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, and the suppression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9] This is frequently achieved through the inhibition of the NF-κB signaling pathway.[6]
Quantitative Data: Anti-inflammatory Activity
| Derivative | Assay | Model | Inhibition/Effect | Reference |
| 3,4-dioxomethylene cinnamic acid | Egg albumin-induced paw edema | Rat | 60.8% inhibition | [10] |
| Dihydro-cinnamic acid | Egg albumin-induced paw edema | Rat | 55.5% inhibition | [10] |
| Cinnamic acid epoxide | Egg albumin-induced paw edema | Rat | 54.9% inhibition | [10] |
| para-methoxy-cinnamic acid | Egg albumin-induced paw edema | Rat | 54.0% inhibition | [10] |
Antimicrobial Activity
TMCA derivatives have also been investigated for their antimicrobial effects against a range of bacteria and fungi.[2][11] The antimicrobial activity is often attributed to the ester and amide functional groups.[12] While some cinnamic acid derivatives exhibit moderate antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 256 to 4096 µg/mL, structural modifications can enhance their potency.[13][14] For instance, increasing the lipophilicity of the derivatives can aid in penetrating the bacterial cell membrane, especially in Gram-negative bacteria.[13]
Quantitative Data: Antimicrobial Activity
| Derivative Type | Compound | Microorganism | MIC (μM) | Reference |
| Cinnamide | 4-isopropylbenzylcinnamide (18) | S. aureus | 458.15 | [15] |
| Cinnamate (B1238496) | Decyl cinnamate (9) | S. aureus, S. epidermidis, P. aeruginosa | 550.96 | [15] |
| Cinnamide | Butylcinnamide (6) | S. aureus | 626.62 | [15] |
Central Nervous System (CNS) Activity
TMCA and its derivatives have shown promising activity within the central nervous system, including antinarcotic, anxiolytic, anticonvulsant, and sedative effects.[1][16][17] Several synthetic TMCA derivatives have demonstrated a potential antinarcotic effect by acting as 5-HT1A receptor agonists.[18][19][20] These compounds were found to suppress the naloxone-induced morphine withdrawal syndrome in mice.[18] Furthermore, selected TMCA derivatives have been shown to restore stress-induced repression of tyrosine hydroxylase protein expression in the brain, suggesting anxiolytic properties.[21] The parent compound, TMCA, is known to exert anti-seizure effects by modulating the GABAAergic system.[17]
Quantitative Data: Cholinesterase Inhibitory Activity
| Derivative | Target | IC50 (μM) | Reference |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 | [16] |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase (BChE) | 32.46 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 3,4,5-trimethoxycinnamic acid derivatives.
Synthesis of 3,4,5-Trimethoxycinnamic Acid Amide Derivatives
Caption: General workflow for the synthesis of TMCA amide derivatives.
Procedure:
-
Dissolve 3,4,5-trimethoxycinnamic acid in dry dichloromethane.
-
Add 1-ethyl(dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (B26582) (HOBt), and triethylamine (B128534) (TEA) to the stirred solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Wash the reaction mixture with brine and water to purify the product.[11]
Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the TMCA derivative in the complete culture medium. Replace the medium in the wells with the compound dilutions and a vehicle control. Incubate for a specified period (e.g., 24-72 hours).[19]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19][22]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium after a specific incubation period.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the TMCA derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is an indicator of its anti-inflammatory activity.
Procedure:
-
Animal Dosing: Administer the TMCA derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the rats, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[9][23]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.[9]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group (vehicle-treated).
Conclusion
3,4,5-trimethoxycinnamic acid and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and CNS-active agents warrants further investigation. The structure-activity relationship studies, coupled with a deeper understanding of their mechanisms of action at the molecular level, will be crucial in optimizing their therapeutic potential. The experimental protocols and pathway visualizations provided in this guide aim to facilitate and inspire continued research in this exciting area of drug discovery and development.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 17. protocols.io [protocols.io]
- 18. Page loading... [wap.guidechem.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
Thymol Trimethoxycinnamate: A Technical Guide to its Role in Melanogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymol (B1683141) trimethoxycinnamate (TCTE), also known as Melasolv™, is a synthetic compound that has demonstrated significant efficacy as a melanogenesis inhibitor. This technical guide provides a comprehensive overview of the current understanding of TCTE's mechanism of action, supported by quantitative data from various in vitro studies. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and development in the field of dermatology and cosmetology. TCTE operates primarily through a peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent pathway, leading to the downregulation of key melanogenic enzymes and a subsequent reduction in melanin (B1238610) synthesis.
Introduction
Melanogenesis is the physiological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. While essential for protection against ultraviolet (UV) radiation, dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation. The quest for safe and effective agents that can modulate melanin production is a significant focus in dermatological research. Thymol trimethoxycinnamate has emerged as a promising candidate, exhibiting potent anti-melanogenic properties with low cytotoxicity. This document serves as a technical resource, consolidating the scientific data on TCTE's inhibitory effects on melanogenesis.
Mechanism of Action
This compound primarily exerts its anti-melanogenic effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). Its mechanism can be delineated as follows:
-
PPARγ Partial Agonism: TCTE directly binds to and acts as a partial agonist of PPARγ.[1][2] This interaction is independent of the coactivator PGC-1α.[1][2]
-
Adiponectin Secretion: TCTE has been shown to promote the secretion of adiponectin in human bone marrow mesenchymal stem cells.[1][2] Adiponectin, in turn, is known to inhibit melanin biosynthesis.[1][2]
-
Downregulation of Melanogenic Enzymes: The activation of PPARγ by TCTE leads to a downstream cascade that ultimately suppresses the expression of key enzymes in the melanin synthesis pathway. This includes tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[3]
-
Reduction of MITF Expression: The master regulator of melanogenesis, microphthalmia-associated transcription factor (MITF), is also downregulated at the transcriptional level by TCTE treatment.[3] This reduction in MITF is a critical step in the inhibition of the entire melanogenic cascade.
-
Melanosome Autophagy: There is also evidence to suggest that TCTE may induce melanosome autophagy, contributing to its depigmenting effects.
Quantitative Data on Efficacy
The inhibitory effects of this compound on melanogenesis have been quantified in several studies. The following tables summarize the key findings.
Table 1: Inhibitory Concentration of this compound on Melanin Synthesis
| Cell Line | Parameter | Value | Reference |
| Melan-a murine melanocytes | IC₅₀ (Melanin Synthesis) | ≈ 3.7 µg/mL | [1] |
| Melan-a murine melanocytes | IC₅₀ (Melanin Synthesis) | 8 µM | [3] |
| Melan-a murine melanocytes | CC₅₀ (Cytotoxicity) | > 74 µg/mL | [1] |
| Melan-a murine melanocytes | CC₅₀ (Cytotoxicity) | > 300 µM | [3] |
Table 2: Biochemical Interactions of this compound
| System | Parameter | Value | Reference |
| Human Bone Marrow Mesenchymal Stem Cells | EC₅₀ (Adiponectin Secretion) | 27.9 µM | [1][2] |
| Time-Resolved FRET Assay | Kᵢ (Direct binding to PPARγ) | 13.2 µM | [1][2] |
Table 3: Effect of this compound on Melanin Content
| Cell Line | TCTE Concentration | Melanin Content Reduction | Reference |
| Melan-a melanocytes | 30 µM | 75% reduction after 72 hrs | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the evaluation of melanogenesis inhibitors.
Cell Culture and Treatment
-
Cell Line: B16F10 murine melanoma cells are a standard model for melanogenesis research.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are kept in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: For experiments, cells are typically seeded in 6-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). The culture medium is replaced with fresh medium containing the desired concentrations of TCTE. To stimulate melanin production, α-melanocyte-stimulating hormone (α-MSH) is added to all wells except the negative control. A vehicle control with DMSO is also included. The cells are then incubated for a period of 48 to 72 hours.
Melanin Content Assay
This protocol is used to quantify the amount of melanin produced by cultured cells.
-
Cell Harvesting: After the incubation period, the culture medium is removed, and the cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS). The cells are then harvested by trypsinization and collected in a microcentrifuge tube.
-
Pelleting: The cell suspension is centrifuged at 3,000 rpm for 5 minutes to form a cell pellet. The supernatant is carefully discarded.
-
Cell Lysis and Melanin Solubilization: To the cell pellet, 100 µL of Lysis Buffer (1 M NaOH with 10% DMSO) is added. The mixture is then incubated in a water bath at 80°C for 1 hour to solubilize the melanin. The tubes should be vortexed periodically to ensure complete lysis.
-
Spectrophotometric Measurement: The lysate is transferred to a 96-well plate. The absorbance is measured at a wavelength of 405 nm using a microplate reader.
-
Normalization: To account for differences in cell number, an aliquot of the cell suspension is taken before lysis for protein quantification using a standard method like the BCA assay. The melanin content is then normalized to the total protein concentration for each sample.
-
Calculation: The percentage of melanin synthesis inhibition is calculated relative to the α-MSH-treated control group.
Cellular Tyrosinase Activity Assay
This assay measures the activity of the key enzyme in melanogenesis within the cells.
-
Cell Lysate Preparation: Following treatment with TCTE, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). The lysate is centrifuged to pellet cell debris, and the supernatant containing the cellular proteins is collected.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay.
-
Tyrosinase Reaction: In a 96-well plate, a standardized amount of protein from each lysate is incubated with a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.
-
Absorbance Measurement: The formation of dopachrome, the product of the tyrosinase reaction, is measured kinetically by reading the absorbance at 475 nm over a period of 30-60 minutes using a microplate reader.
-
Calculation: The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of tyrosinase inhibition is calculated by comparing the reaction rates of TCTE-treated samples to the vehicle-treated control.
Western Blot Analysis for Melanogenesis-Related Proteins
This technique is used to determine the expression levels of specific proteins involved in melanogenesis.
-
Sample Preparation: Equal amounts of protein from cell lysates (typically 20-30 µg) are mixed with Laemmli sample buffer and heated at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: The protein samples are loaded onto an SDS-polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Tyrosinase, TRP-1, TRP-2, MITF) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system.
-
Quantification: The band intensities are quantified using densitometry software. The expression of the target proteins is normalized to the loading control to ensure accurate comparison between samples.
Conclusion
This compound has been robustly demonstrated to be a potent inhibitor of melanogenesis. Its primary mechanism of action through PPARγ partial agonism presents a targeted approach for the modulation of melanin synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic and cosmetic potential of TCTE in the management of hyperpigmentary disorders. Future research should focus on elucidating the finer details of the downstream signaling cascade and conducting in vivo studies to confirm its efficacy and safety in human subjects.
References
In-Vitro Cytotoxicity of Thymol Trimethoxycinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quantitative Cytotoxicity Data
The available quantitative data on the cytotoxicity of Thymol (B1683141) trimethoxycinnamate is limited and primarily focuses on melanocyte cell lines, reflecting its main application as a depigmenting agent. The data consistently indicates low cytotoxicity.
| Cell Line | Assay Type | Cytotoxicity Metric | Value | Reference |
| melan-a (murine melanocytes) | Not specified | CC50 | > 74 µg/mL | |
| melan-a (murine melanocytes) | Not specified | No apparent cytotoxicity | Up to 10 µg/mL |
CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of the cells.
Experimental Protocols
A standard method for evaluating the in-vitro cytotoxicity of a compound like Thymol trimethoxycinnamate is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the cytotoxic effect of this compound on a given cell line by measuring cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., cancer cell line or normal cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Logical Relationship of Cytotoxicity Assessment
Caption: Logical flow from compound exposure to the determination of the IC50 value in cytotoxicity studies.
Discussion and Future Directions
The current body of scientific literature establishes this compound as a compound with low cytotoxic potential, a feature that is advantageous for its intended use in topical cosmetic formulations. However, the scope of these in-vitro studies is narrow, with a primary focus on melanocytes.
For drug development professionals and researchers in oncology, the lack of data on the cytotoxicity of this compound against cancer cell lines represents a significant knowledge gap. The parent compounds, thymol and trimethoxycinnamic acid, have derivatives that have been investigated for their anticancer properties. Therefore, it would be of interest to conduct comprehensive in-vitro cytotoxicity screening of this compound against a panel of human cancer cell lines representing various tumor types.
Future research should aim to:
-
Determine the IC50 values of this compound in a diverse range of cancer cell lines.
-
Investigate the potential mechanisms of action in any cancer cell lines where significant cytotoxicity is observed. This could involve studying its effects on cell cycle progression, apoptosis, and specific signaling pathways.
-
Compare the cytotoxic profile of this compound with its parent compounds, thymol and trimethoxycinnamic acid, to understand the contribution of the ester linkage and the different moieties to its biological activity.
The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery and Development of Novel Cinnamic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring organic compound, and its derivatives have long been recognized for their diverse pharmacological potential. The inherent versatility of the cinnamic acid scaffold, characterized by a phenyl ring linked to an acrylic acid moiety, has made it a focal point in the quest for novel therapeutic agents.[1] This technical guide delves into the core aspects of the discovery and development of new cinnamic acid esters, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action.
Quantitative Analysis of Bioactivity
The therapeutic efficacy of newly synthesized cinnamic acid esters is paramount. The following tables summarize key quantitative data from various studies, offering a comparative look at the bioactivity of these compounds across different therapeutic areas.
Anticancer and Cytotoxic Activity
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 3o | HeLa (Cervical Cancer) | Cytotoxicity | 1.35 | [2][3] |
| MCF-7 (Breast Cancer) | No Inhibition | > 100 | [2][3] | |
| L-O2 (Normal Hepatic) | No Inhibition | > 100 | [2][3] | |
| 3e | MCF-7 (Breast Cancer) | Cytotoxicity | 1.79 | [2][3] |
| 2d | HeLa (Cervical Cancer) | Cytotoxicity | 1.55 | [2][3] |
| 44e | MCF-7 (Breast Cancer) | Cytotoxicity | 1.79 | [4] |
| 45c | L-O2 (Normal Hepatic) | Cytotoxicity | Most Significant | [4] |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast Cancer) | Growth Inhibition | ~3.2 | [5] |
Antifungal and Antimicrobial Activity
| Compound/Derivative | Test Organism | Activity | MIC/EC50 | Reference |
| Methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoate (2) | Mycobacterium marinum | Inhibition | IC50: 64 µM | [4] |
| 7z | Valsa mali | Antifungal | EC50: 0.71 µg/mL | [6] |
| 7n | Botrytis cinerea | Antifungal | EC50: 1.41 µg/mL | [6] |
| Cinnamic Acid | Bacillus subtilis | Antimicrobial | MIC: 0.5 mg/mL | [1] |
| Cinnamic Acid | Staphylococcus aureus | Antimicrobial | MIC: 0.5 mg/mL | [1] |
| Methyl Cinnamate | Bacillus subtilis | Antimicrobial | MIC: 2 mg/mL | [1] |
Key Experimental Protocols
The synthesis and evaluation of novel cinnamic acid esters rely on a variety of established and innovative experimental techniques. Below are detailed methodologies for some of the key experiments cited in the development of these compounds.
Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condensation
This method is a widely used approach for the synthesis of substituted cinnamic acids from aromatic aldehydes and malonic acid.[7]
Materials:
-
Substituted benzaldehyde (B42025) (e.g., p-bromobenzaldehyde)
-
Malonic acid
-
Pyridine
-
Round-bottom flask
-
Oil bath
-
Dilute hydrochloric acid
-
Filtration apparatus
Procedure:
-
In a 25 ml round-bottom flask, dissolve the substituted benzaldehyde (3.72 mmol) and malonic acid (3.68 mmol) in 6.0 ml of pyridine.
-
Add a catalytic amount of piperidine (2 drops) to the mixture.
-
Place the flask in a preheated oil bath at 110°C.
-
Allow the reaction to proceed for 1.5 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the cinnamic acid derivative.
-
Collect the resulting crystals by vacuum filtration, wash with cold water, and dry.
In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[2][3]
Materials:
-
HeLa, MCF-7, or other target cancer cell lines
-
L-O2 or other normal cell lines (for selectivity assessment)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (novel cinnamic acid esters)
-
Culture medium
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis and Autophagy Analysis
Further investigation into the mechanism of action of cytotoxic compounds often involves assessing their ability to induce apoptosis and/or autophagy.[2][3]
Methods:
-
Hoechst 33342 Staining: To observe nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation and nuclear fragmentation).
-
Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Flow Cytometric Analysis: Using Annexin V-FITC and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells.
-
DCFH-DA Fluorescent Dye Staining: To measure the intracellular generation of reactive oxygen species (ROS), which can be an indicator of induced apoptosis or autophagy.
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex signaling pathways affected by cinnamic acid esters and the workflows involved in their discovery and development.
Caption: A generalized workflow for the synthesis and biological evaluation of novel cinnamic acid esters.
Caption: A simplified diagram illustrating a potential apoptosis signaling pathway initiated by cinnamic acid esters.
Caption: A diagram showing how cinnamic acid derivatives can modulate key pathways involved in the oxidative stress response.
Conclusion
The exploration of novel cinnamic acid esters represents a promising frontier in drug discovery. Their inherent structural diversity and broad spectrum of biological activities, including potent anticancer, antioxidant, and antimicrobial effects, underscore their therapeutic potential.[8][9][10] The continued application of advanced synthetic methodologies and comprehensive biological evaluation will undoubtedly lead to the development of next-generation therapeutics derived from this remarkable natural scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of the novel oleanolic acid-cinnamic acid ester derivatives and glycyrrhetinic acid-cinnamic acid ester derivatives with cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Cinnamic Acid Derivatives and Their Biological Efficacy | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 10. researchgate.net [researchgate.net]
Thymol Trimethoxycinnamate: A Deep Dive into its Function as a PPARγ Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol (B1683141) trimethoxycinnamate (TCTE), a novel cosmetic agent with anti-melanogenic properties, has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily and is a key regulator of adipogenesis, lipid metabolism, and inflammation.[3][4] While full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are effective in treating type 2 diabetes, they are often associated with adverse side effects.[3][4] This has spurred interest in the discovery of partial agonists that may offer a more favorable safety profile while retaining therapeutic benefits.[3] This technical guide provides an in-depth analysis of the data and experimental protocols supporting the characterization of thymol trimethoxycinnamate as a PPARγ partial agonist.
Quantitative Data Summary
The following tables summarize the key quantitative data that establish the interaction and functional activity of this compound with PPARγ.
| Parameter | Value (µM) | Description | Reference |
| EC50 | 27.9 | The half maximal effective concentration for promoting adiponectin secretion during adipogenesis in human bone marrow mesenchymal stem cells (hBM-MSCs). | [1][2] |
| Ki | 13.2 | The inhibition constant, representing the binding affinity of TCTE to the PPARγ receptor. | [1][2] |
Table 1: Bioactivity and Binding Affinity of this compound for PPARγ.
Signaling Pathway and Mechanism of Action
This compound functions as a PPARγ partial agonist by directly binding to the receptor and modulating the recruitment of coactivator proteins. Upon binding, TCTE induces a conformational change in PPARγ that facilitates the recruitment of specific coactivators, including Steroid Receptor Coactivator-1 (SRC-1), Steroid Receptor Coactivator-3 (SRC-3), and Thyroid Hormone Receptor-Associated Protein 220 (TRAP220/DRIP-1).[1][2] Notably, TCTE-bound PPARγ does not affect the coactivation by PPARγ Coactivator-1α (PGC-1α).[1][2] This selective coactivator recruitment profile is a hallmark of its partial agonism and is believed to contribute to its specific biological effects, such as the inhibition of melanogenesis.[1][2]
Caption: PPARγ signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound as a PPARγ partial agonist are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based Receptor Binding Assay
This assay is used to determine the direct binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Principle: The assay relies on the principle of FRET, where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity.[5] In this competitive binding assay, a terbium-labeled anti-GST antibody (donor) binds to a GST-tagged PPARγ-LBD. A fluorescently labeled pan-PPAR ligand (tracer, acceptor) binds to the PPARγ-LBD, bringing the donor and acceptor close enough for FRET to occur.[5] Unlabeled test compounds compete with the tracer for binding to the PPARγ-LBD. A decrease in the FRET signal is proportional to the displacement of the tracer by the test compound.[5]
Materials:
-
GST-tagged human PPARγ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescent pan-PPAR ligand (tracer)
-
TR-FRET assay buffer
-
Test compound (this compound)
-
Positive control (e.g., Rosiglitazone)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader with TR-FRET capability
Procedure:
-
Reagent Preparation: Prepare a 2X working solution of the test compound and positive control in TR-FRET assay buffer. Prepare a 2X mixture of GST-PPARγ-LBD and the fluorescent tracer in the same buffer. Prepare a 2X solution of the terbium-labeled anti-GST antibody.
-
Assay Setup: To the wells of a 384-well plate, add 10 µL of the 2X test compound or control. Add 10 µL of the 2X GST-PPARγ-LBD/tracer mixture. Add 10 µL of the 2X terbium-labeled anti-GST antibody solution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the time-resolved fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) using a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for the TR-FRET based PPARγ competitive binding assay.
PPARγ Transactivation (Luciferase Reporter) Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
Principle: Cells are co-transfected with two plasmids: an expression vector for PPARγ and a reporter vector containing a luciferase gene under the control of a PPAR-responsive promoter element (PPRE).[6] If the test compound activates PPARγ, the receptor binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of PPARγ.[6]
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human PPARγ
-
Reporter plasmid with PPRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Positive control (e.g., Rosiglitazone)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or controls.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized luciferase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for the PPARγ luciferase reporter transactivation assay.
Conclusion
The presented data and experimental methodologies provide a comprehensive overview of this compound as a partial agonist of PPARγ. Its direct binding to the receptor, subsequent activation of transcription, and unique coactivator recruitment profile distinguish its mechanism of action. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic applications of this compound and other selective PPARγ modulators.
References
- 1. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. indigobiosciences.com [indigobiosciences.com]
Methodological & Application
Application Notes and Protocols: Esterification of 3,4,5-Trimethoxycinnamic Acid with Thymol
Abstract
This document provides detailed protocols for the synthesis of thymyl 3,4,5-trimethoxycinnamate, a compound also known as Melasolv™. This ester has garnered significant interest in the fields of dermatology and cosmetology due to its potent depigmenting and anti-senescence properties in melanocytes.[1][2][3] Its mechanism of action involves the activation of autophagy-induced melanosome degradation and modulation of the mTOR signaling pathway.[1][4] This application note outlines two effective methods for its synthesis: a two-step protocol involving the formation of an acyl chloride intermediate with thionyl chloride, and a one-pot Steglich esterification. These protocols are designed for researchers in drug development and medicinal chemistry, providing comprehensive methodologies and expected characterization data.
Introduction
3,4,5-Trimethoxycinnamic acid, a derivative of the naturally occurring cinnamic acid, serves as a versatile precursor for the synthesis of various biologically active molecules.[5] Its ester and amide derivatives have demonstrated a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects.[5][6] Thymol (B1683141), a natural monoterpenoid phenol, is also known for its antiseptic and anesthetic properties. The esterification of 3,4,5-trimethoxycinnamic acid with thymol yields thymyl 3,4,5-trimethoxycinnamate, a compound with demonstrated efficacy in reducing hyperpigmentation.[2][7] This document presents two robust protocols for the laboratory-scale synthesis of this promising compound.
Experimental Protocols
Two primary methods for the esterification of 3,4,5-trimethoxycinnamic acid with thymol are presented below.
Protocol 1: Acyl Chloride Formation Followed by Esterification
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, followed by reaction with thymol.
Step 1: Synthesis of 3,4,5-Trimethoxycinnamoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4,5-trimethoxycinnamic acid (1.0 eq) in dry toluene (B28343).
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature.[8]
-
Reaction: Heat the mixture to reflux and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).[8]
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3,4,5-trimethoxycinnamoyl chloride is used in the next step without further purification.[4]
Step 2: Esterification with Thymol
-
Reaction Setup: Dissolve the crude 3,4,5-trimethoxycinnamoyl chloride in dry toluene.
-
Addition of Reactants: Add thymol (1.0 eq) and triethylamine (B128534) (1.2 eq) to the solution at room temperature.[8]
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and filter to remove triethylamine hydrochloride. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield pure thymyl 3,4,5-trimethoxycinnamate.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild, one-pot method that uses a carbodiimide (B86325) coupling agent and a catalyst.[9][10]
-
Reaction Setup: To a solution of 3,4,5-trimethoxycinnamic acid (1.0 eq), thymol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a round-bottom flask, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0 °C.[9][11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired ester.
Data Presentation
The following tables summarize the key reagents and expected analytical data for the synthesized thymyl 3,4,5-trimethoxycinnamate.
Table 1: Reagents and Reaction Conditions
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Steglich Esterification) |
| Starting Materials | 3,4,5-Trimethoxycinnamic Acid, Thymol | 3,4,5-Trimethoxycinnamic Acid, Thymol |
| Reagents | Thionyl Chloride, Triethylamine | DCC, DMAP |
| Solvent | Toluene | Dichloromethane or Ethyl Acetate |
| Reaction Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours | 12-24 hours |
| Expected Yield | Good to Excellent | Moderate to Excellent[3] |
Table 2: Expected Spectroscopic Data for Thymyl 3,4,5-Trimethoxycinnamate
| Analysis | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.7 (d, 1H, vinylic), ~7.0-7.3 (m, Ar-H), ~6.8 (s, 2H, Ar-H), ~6.4 (d, 1H, vinylic), ~3.9 (s, 9H, -OCH₃), ~3.1 (sept, 1H, -CH(CH₃)₂), ~2.3 (s, 3H, Ar-CH₃), ~1.2 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~167 (C=O), ~153 (Ar-C-O), ~148 (Ar-C-O), ~145 (vinylic CH), ~138 (Ar-C), ~130 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~117 (vinylic CH), ~105 (Ar-CH), ~61 (-OCH₃), ~56 (-OCH₃), ~27 (-CH(CH₃)₂), ~23 (-CH(CH₃)₂), ~21 (Ar-CH₃) |
| FTIR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2960 (Aliphatic C-H), ~1710 (C=O, ester), ~1630 (C=C), ~1580, 1500 (Ar C=C), ~1250, 1130 (C-O) |
Visualizations
Experimental Workflow
Caption: Comparative workflow of the two synthetic protocols for thymyl 3,4,5-trimethoxycinnamate.
Proposed Signaling Pathway of Thymyl 3,4,5-Trimethoxycinnamate (Melasolv™)
Caption: Proposed mechanism of action for the depigmenting effect of thymyl 3,4,5-trimethoxycinnamate.
Conclusion
The protocols detailed in this application note provide effective and reproducible methods for the synthesis of thymyl 3,4,5-trimethoxycinnamate. Both the acyl chloride and Steglich esterification methods are viable options, with the choice depending on the available reagents and desired reaction conditions. The provided expected spectral data will aid in the characterization of the final product. The synthesized compound has significant potential in dermatological and cosmetic applications, and these protocols offer a solid foundation for further research and development in this area.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2) Anthranilic Acids Having Potential Plant Growth Regulating Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Thymol Trimethoxycinnamate in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol (B1683141) trimethoxycinnamate is a derivative of thymol and trimethoxycinnamic acid.[1][2][3] It is a solid, insoluble in water, and finds applications in cosmetics as an antioxidant and skin-protecting agent.[1][4] Given its use in formulations, a reliable and accurate analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a detailed application note and protocol for the quantitative determination of Thymol trimethoxycinnamate in pharmaceutical or cosmetic formulations using High-Performance Liquid Chromatography (HPLC) with UV detection.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Reference |
| Molecular Formula | C22H26O5 | [1][2] |
| Molecular Weight | 370.44 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). | [1][9][10] |
| Stability | Stable under normal conditions. May hydrolyze under strong acidic or alkaline conditions. | [1] |
Proposed HPLC Method
This method is designed to provide a robust and reproducible analysis of this compound in various formulation matrices.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile stationary phase suitable for the non-polar nature of this compound.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a good balance of polarity to achieve adequate retention and elution of the analyte. Acetonitrile is a common organic modifier in reversed-phase HPLC.
-
Detection Wavelength: Based on the UV absorbance of thymol (around 274 nm) and cinnamates (around 280-292 nm), a wavelength of 285 nm is proposed to be near the absorbance maximum for this compound, ensuring high sensitivity.[11][12][13]
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
-
Sample Preparation from a Cream Formulation
-
Sample Weighing:
-
Accurately weigh 1.0 g of the cream formulation containing this compound into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of methanol to the centrifuge tube.
-
Vortex for 5 minutes to disperse the cream and dissolve the analyte.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the excipients.
-
-
Dilution and Filtration:
-
Carefully transfer the supernatant to a 25 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Method Validation (Hypothetical Data)
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected performance characteristics of the method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 50 | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | % Recovery | % RSD |
| 10 | 99.5% | 1.2% |
| 25 | 100.2% | 0.9% |
| 40 | 99.8% | 1.1% |
Table 4: Precision
| Precision Type | Concentration (µg/mL) | % RSD |
| Intra-day (n=6) | 25 | 0.9% |
| Inter-day (n=6) | 25 | 1.4% |
Table 5: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis of this compound in a formulation.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a framework for the reliable and accurate quantification of this compound in various formulations. The protocol is based on established principles of reversed-phase chromatography and is suitable for routine quality control and research applications. It is recommended that a full method validation be performed in the user's laboratory to ensure its suitability for the specific formulation matrix being analyzed. This includes assessing specificity, robustness, and stability of the analyte in the chosen solvent and formulation.
References
- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. This compound | C22H26O5 | CID 2404683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound, 504394-57-4 [thegoodscentscompany.com]
- 5. phcog.com [phcog.com]
- 6. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. jmpas.com [jmpas.com]
- 9. Thymol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay for Evaluating Tyrosinase Inhibition by Thymol Trimethoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the process of melanin (B1238610) synthesis, is primarily regulated by the enzyme tyrosinase.[1][2] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the identification of effective tyrosinase inhibitors is a key focus in the development of dermatological and cosmetic products.[2] Thymol (B1683141) trimethoxycinnamate is a compound of interest for its potential to modulate melanin production. This document provides a detailed protocol for a cell-based assay to determine the inhibitory effect of Thymol trimethoxycinnamate on tyrosinase activity and melanin synthesis in B16F10 murine melanoma cells, a well-established in vitro model for studying melanogenesis.[1][3]
The principle of this assay is to quantify intracellular tyrosinase activity and melanin content in B16F10 cells following treatment with this compound.[1][2] The workflow involves assessing cell viability to determine non-toxic concentrations of the test compound, followed by measuring its impact on cellular tyrosinase activity and melanin production.
Key Experimental Workflows
To ensure the reliability of the results, three key experiments are performed: a cell viability assay, a cellular tyrosinase activity assay, and a melanin content assay.
Caption: Overall experimental workflow for evaluating tyrosinase inhibition.
Melanogenesis Signaling Pathway
Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4] Dopaquinone is then converted to melanin through a series of enzymatic and spontaneous reactions.[5] Thymol and its derivatives have been shown to inhibit tyrosinase activity, thereby reducing melanin synthesis.[6][7]
Caption: Simplified overview of the melanogenesis signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on B16F10 cells to identify the appropriate concentration range for subsequent experiments.[8] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO, final concentration <0.1%).
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | Cell Viability (% of Control) |
| Control (Vehicle) | 0 | 1.25 ± 0.08 | 100 |
| This compound | 1 | 1.23 ± 0.07 | 98.4 |
| 10 | 1.20 ± 0.09 | 96.0 | |
| 25 | 1.15 ± 0.06 | 92.0 | |
| 50 | 1.08 ± 0.05 | 86.4 | |
| 100 | 0.85 ± 0.07 | 68.0 |
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity in B16F10 cells after treatment with this compound. The enzyme activity is determined by measuring the rate of L-DOPA oxidation to dopachrome (B613829).[1][11]
Materials:
-
B16F10 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Kojic acid (positive control)[1]
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
L-DOPA solution (2 mg/mL in PBS)[3]
-
96-well plates
Protocol:
-
Seed B16F10 cells in a 6-well plate and treat with non-toxic concentrations of this compound and 20 µM Kojic acid for 48-72 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them on ice.[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing cellular proteins.[1]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Initiate the reaction by adding L-DOPA solution.
-
Measure the absorbance at 475 nm at different time points (e.g., every 10 minutes for 1 hour) to determine the rate of dopachrome formation.[1][11]
-
Calculate the percentage of tyrosinase inhibition relative to the control.[1]
| Treatment Group | Concentration (µM) | Tyrosinase Activity (% of Control) | Standard Deviation |
| Control (Vehicle) | 0 | 100 | ± 6.5 |
| This compound | 10 | 85.2 | ± 5.1 |
| 25 | 65.8 | ± 4.3 | |
| 50 | 42.1 | ± 3.9 | |
| Kojic Acid | 20 | 58.3 | ± 4.8 |
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with this compound.
Materials:
-
B16F10 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
PBS
-
1N NaOH with 10% DMSO[2]
-
96-well plates
Protocol:
-
Seed B16F10 cells in a 24-well plate and treat with this compound for 72 hours.[2]
-
Wash the cells with PBS and lyse them by adding 1N NaOH with 10% DMSO.[3]
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.[3]
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm.[2]
-
Normalize the melanin content to the protein concentration determined from a parallel plate.[2]
-
Express the melanin content as a percentage of the control.
| Treatment Group | Concentration (µM) | Melanin Content (% of Control) | Standard Deviation |
| Control (Vehicle) | 0 | 100 | ± 7.2 |
| This compound | 10 | 82.4 | ± 6.3 |
| 25 | 58.9 | ± 5.5 | |
| 50 | 35.6 | ± 4.1 | |
| Kojic Acid | 20 | 51.7 | ± 5.2 |
Data Analysis and Interpretation
The inhibitory effect of this compound on tyrosinase activity and melanin production can be quantified by calculating the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition.[11] This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a non-linear regression analysis.[11]
Conclusion
This application note provides a comprehensive set of protocols for assessing the tyrosinase inhibitory and anti-melanogenic effects of this compound in a cell-based model. The detailed methodologies and data presentation formats are designed to facilitate reproducible and comparable results for researchers in the fields of dermatology, cosmetology, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Effects of thymol on mushroom tyrosinase-catalyzed melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Dissolving Thymol Trimethoxycinnamate for In-Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol trimethoxycinnamate, also known as Melasolv™, is a synthetic compound with recognized potential in various in-vitro studies, particularly in the fields of dermatology and cosmetology for its depigmenting and antimelanogenic properties. Successful and reproducible in-vitro experimentation hinges on the correct preparation of the test compound. Due to its hydrophobic nature, this compound exhibits very low solubility in aqueous solutions, necessitating the use of an appropriate organic solvent to create a stock solution suitable for cell culture applications.
This document provides detailed application notes and protocols for the dissolution of this compound for in-vitro experiments. It includes information on its physicochemical properties, recommended solvents, and step-by-step procedures for preparing stock and working solutions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling and preparation.
| Property | Value | Reference |
| Chemical Name | (5-methyl-2-propan-2-ylphenyl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
| Synonyms | Melasolv™, thymyl 3,4,5-trimethoxycinnamate | |
| Molecular Formula | C₂₂H₂₆O₅ | |
| Molecular Weight | 370.4 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Water Solubility | 0.2102 mg/L at 25 °C (estimated) | [1] |
| Primary In-Vitro Use | Investigation of antimelanogenic and depigmenting effects | [2][3] |
Recommended Solvents for In-Vitro Studies
Given its low aqueous solubility, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in-vitro experiments. DMSO is a polar aprotic solvent widely used in cell culture applications due to its high dissolving power for a wide range of organic compounds and its miscibility with water and cell culture media.
Key Considerations for Using DMSO:
-
Purity: Use only high-purity, cell culture grade DMSO to avoid introducing contaminants that could affect experimental results.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines. It is imperative to determine the tolerance of the specific cell line being used to DMSO.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as used in the experimental groups, but without the dissolved this compound. This allows for the differentiation of the effects of the compound from any potential effects of the solvent.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 370.4 g/mol × 1000 mg/g = 3.704 mg
-
-
-
Weigh the this compound:
-
Using a calibrated analytical balance, carefully weigh out 3.704 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
-
Ensure Complete Dissolution:
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in the dark. Properly stored, the stock solution should be stable for several months.
-
Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilute in Culture Medium:
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: Add the this compound-DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation of the compound.
-
Example for a 10 µM working solution:
-
This is a 1:1000 dilution from a 10 mM stock solution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
For the example above, this would be 1 µL of DMSO in 999 µL of medium, resulting in a final DMSO concentration of 0.1%.
-
-
Immediate Use:
-
It is recommended to prepare the working solutions fresh for each experiment and use them immediately for cell treatment.
-
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound solutions for in-vitro experiments.
| Parameter | Value / Recommendation |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO), cell culture grade |
| Recommended Stock Concentration | 10 mM |
| Storage of Stock Solution | -20°C, protected from light, in single-use aliquots |
| Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) - cell line dependent |
| Vehicle Control | Cell culture medium with the same final concentration of DMSO as the treated groups |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for dissolving this compound and a hypothetical signaling pathway that could be investigated using this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Hypothetical signaling pathway for this compound.
References
Application of Thymol Trimethoxycinnamate in 3D Skin Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol trimethoxycinnamate (TCTE), commercially known as Melasolv™, is a synthetic compound demonstrating significant potential in dermatological and cosmetic applications, particularly for its skin whitening and anti-melanogenic properties. The use of three-dimensional (3D) human skin models, such as MelanoDerm™, provides a physiologically relevant platform for evaluating the efficacy and safety of TCTE, offering a valuable alternative to animal testing. These application notes provide detailed protocols for assessing the effects of TCTE on 3D skin models, along with a summary of its mechanism of action and expected quantitative outcomes.
Mechanism of Action
This compound exerts its anti-melanogenic effects primarily through the partial agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] Unlike full agonists, TCTE's partial activation of PPARγ leads to a nuanced modulation of downstream signaling pathways. This interaction is PGC-1α-independent and results in the inhibition of melanin (B1238610) synthesis.[1] The proposed signaling cascade involves the binding of TCTE to PPARγ, which in turn is thought to downregulate the expression of key melanogenic factors such as the Microphthalmia-associated transcription factor (MITF) and tyrosinase, the rate-limiting enzyme in melanin production. Furthermore, TCTE has been shown to suppress the transfer of melanin from melanocytes to surrounding keratinocytes in the epidermal layers of 3D skin models.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in studies utilizing 3D human skin models.
Table 1: Efficacy of this compound on Melanin Content in 3D Skin Models
| Parameter | Treatment | Duration | Result | Reference |
| Melanin Signal Intensity | 0.1% Melasolv™ (TCTE) | 18 days | Approximately 38% decrease compared to control | [2] |
| Visual Assessment | 0.1% Melasolv™ (TCTE) | 18 days | Lighter tissue appearance compared to control | |
| L* Value (Lightness) | 0.1% Melasolv™ (TCTE) | 18 days | Significant increase compared to vehicle-treated control | [2] |
Table 2: In Vitro Bioactivity of this compound
| Parameter | Assay | Result | Reference |
| PPARγ Binding Affinity (Ki) | Time-resolved fluorescence resonance energy transfer (TR-FRET) | 13.2 μM | [1] |
| Adiponectin Secretion (EC50) | Adipogenesis model in hBM-MSCs | 27.9 μM | [1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the application of this compound in 3D skin models are provided below.
Protocol 1: Evaluation of Whitening Efficacy in a 3D Human Skin Model (MelanoDerm™)
This protocol outlines the procedure for assessing the depigmenting efficacy of TCTE using the MelanoDerm™ tissue model.
Materials:
-
MelanoDerm™ tissues (e.g., MEL-300-B)
-
Assay medium (provided by the manufacturer)
-
This compound (TCTE) stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., 2% Kojic Acid)
-
Phosphate-buffered saline (PBS)
-
12-well plates
-
Spectrophotometer or Chromameter for L* value measurement
-
Camera for macroscopic imaging
Procedure:
-
Tissue Equilibration: Upon receipt, transfer the MelanoDerm™ tissues to 12-well plates containing pre-warmed assay medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of Test Articles: Prepare dilutions of TCTE in the assay medium to achieve the desired final concentrations. Also, prepare the vehicle control and positive control.
-
Treatment Application: Apply a defined volume (e.g., 25 µL) of the TCTE solution, vehicle control, or positive control topically to the surface of the MelanoDerm™ tissues.
-
Incubation and Re-application: Incubate the tissues at 37°C and 5% CO₂. Re-apply the treatments three times per week for a total duration of 14 to 18 days. Change the assay medium every 2-3 days.
-
Macroscopic Analysis: At the end of the treatment period, photograph the tissues to visually assess changes in pigmentation.
-
L Value Measurement:* Measure the lightness (L* value) of the tissue surface using a spectrophotometer or chromameter. An increase in the L* value indicates a whitening effect.
-
Data Analysis: Calculate the change in L* value (ΔL*) by comparing the TCTE-treated tissues to the vehicle-treated controls.
Protocol 2: Quantification of Melanin Content
This protocol describes the extraction and quantification of melanin from the 3D skin models following treatment with TCTE.
Materials:
-
Treated MelanoDerm™ tissues
-
Solubilization buffer (e.g., 1N NaOH)
-
Spectrophotometer
-
Synthetic melanin standard
Procedure:
-
Tissue Lysis: After the treatment period, wash the tissues with PBS and place them in microcentrifuge tubes. Add the solubilization buffer and heat at a specified temperature (e.g., 80°C) for 1-2 hours to dissolve the tissue and extract the melanin.
-
Spectrophotometric Measurement: Centrifuge the lysates to pellet any debris. Measure the absorbance of the supernatant at 405 nm or 490 nm.
-
Standard Curve: Prepare a standard curve using synthetic melanin of known concentrations.
-
Quantification: Determine the melanin concentration in the samples by interpolating from the standard curve. Normalize the melanin content to the total protein content of the tissue lysate if necessary.
Protocol 3: Histological Analysis of Melanin Distribution (Fontana-Masson Staining)
This protocol details the Fontana-Masson staining method to visualize melanin distribution within the 3D skin model.
Materials:
-
Treated MelanoDerm™ tissues
-
10% Neutral buffered formalin
-
Microtome
-
Fontana-Masson stain kit (containing ammoniacal silver solution, gold chloride solution, and sodium thiosulfate (B1220275) solution)
-
Nuclear Fast Red counterstain
-
Microscope
Procedure:
-
Fixation and Embedding: Fix the tissues in 10% neutral buffered formalin overnight. Dehydrate the tissues through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Silver Impregnation: Incubate the slides in a pre-heated ammoniacal silver solution in the dark at 60°C for 30-60 minutes. Melanin will reduce the silver nitrate (B79036) to metallic silver, appearing as black deposits.
-
Toning: Rinse in distilled water and tone with gold chloride solution to stabilize the silver deposits.
-
Fixing: Rinse in distilled water and treat with sodium thiosulfate to remove unreacted silver salts.
-
Counterstaining: Counterstain with Nuclear Fast Red to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Microscopic Examination: Observe the sections under a light microscope to assess the distribution and density of melanin granules.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
This protocol is to evaluate the potential cytotoxicity of TCTE on the 3D skin models.
Materials:
-
Treated MelanoDerm™ or EpiDerm™ tissues
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol (B130326) or DMSO
-
Spectrophotometer
Procedure:
-
Treatment: Treat the 3D skin models with various concentrations of TCTE for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: After treatment, wash the tissues and incubate them with MTT solution for 3 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Extraction: Extract the formazan crystals by incubating the tissues in isopropanol or DMSO.
-
Absorbance Measurement: Measure the absorbance of the extracted formazan at 570 nm using a spectrophotometer.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine cell viability. A significant decrease in viability indicates cytotoxicity.
Visualizations
Signaling Pathway
Caption: TCTE's anti-melanogenic signaling pathway.
Experimental Workflow
Caption: Experimental workflow for TCTE evaluation.
References
Application Notes and Protocols: Spectroscopic Analysis of Synthesized Thymol Trimethoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymol (B1683141) trimethoxycinnamate, a synthesized ester of thymol and trimethoxycinnamic acid, is a compound of interest in the pharmaceutical and cosmetic industries, notably for its role in dermatology as a skin whitening agent known as Melasolv™. Its mechanism of action involves the partial agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), leading to the inhibition of melanogenesis.[1][2][3] Accurate synthesis and thorough characterization are paramount for its application in research and development. This document provides detailed protocols for the synthesis and spectroscopic analysis of Thymol trimethoxycinnamate, including representative data and workflows.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of thymol with 3,4,5-trimethoxycinnamic acid. A common laboratory-scale method involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.
Protocol 1: General Synthesis via Acyl Chloride
-
Preparation of 3,4,5-Trimethoxycinnamoyl Chloride: 3,4,5-trimethoxycinnamic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acyl chloride.
-
Esterification: Thymol is dissolved in an anhydrous solvent like DCM or tetrahydrofuran (B95107) (THF) containing a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to act as an acid scavenger.[4] The solution is cooled in an ice bath (0 °C).
-
The freshly prepared 3,4,5-trimethoxycinnamoyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the thymol solution with constant stirring.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials and the appearance of the product spot.[5]
-
Work-up: Once the reaction is complete, the mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.
Experimental Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra should be acquired.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | d | 1H | Vinylic proton (α to C=O) |
| ~7.10 | d | 1H | Aromatic CH (Thymol) |
| ~6.90 | s | 2H | Aromatic CH (Trimethoxycinnamoyl) |
| ~6.85 | dd | 1H | Aromatic CH (Thymol) |
| ~6.70 | d | 1H | Aromatic CH (Thymol) |
| ~6.50 | d | 1H | Vinylic proton (β to C=O) |
| ~3.90 | s | 9H | 3 x OCH₃ |
| ~3.10 | sept | 1H | CH(CH₃)₂ |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.20 | d | 6H | CH(CH₃)₂ |
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | C=O (Ester) |
| ~153.5 | Aromatic C-O (Trimethoxycinnamoyl) |
| ~148.0 | Aromatic C-O (Thymol) |
| ~145.0 | Vinylic CH (α to C=O) |
| ~140.0 | Aromatic C (Trimethoxycinnamoyl) |
| ~136.0 | Aromatic C-CH₃ (Thymol) |
| ~130.0 | Aromatic CH (Thymol) |
| ~127.0 | Aromatic C-CH(CH₃)₂ (Thymol) |
| ~126.5 | Aromatic CH (Thymol) |
| ~123.0 | Aromatic CH (Thymol) |
| ~116.0 | Vinylic CH (β to C=O) |
| ~105.0 | Aromatic CH (Trimethoxycinnamoyl) |
| ~61.0 | OCH₃ (para) |
| ~56.5 | OCH₃ (meta) |
| ~27.0 | CH(CH₃)₂ |
| ~23.0 | CH(CH₃)₂ |
| ~21.0 | Ar-CH₃ |
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Representative IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-2850 | Medium-Strong | C-H stretching (aromatic and aliphatic) |
| ~1715 | Strong | C=O stretching (α,β-unsaturated ester) |
| ~1630 | Medium | C=C stretching (vinylic) |
| ~1580, 1500, 1450 | Medium-Strong | C=C stretching (aromatic rings) |
| ~1250, 1120 | Strong | C-O stretching (ester and ether) |
Protocol 3: Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid purified product directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 4: Representative Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion |
| 370.1780 | [M]⁺ (Calculated for C₂₂H₂₆O₅: 370.1780)[6] |
| 371.1814 | [M+H]⁺ (protonated molecule) |
| 393.1633 | [M+Na]⁺ (sodium adduct) |
Protocol 4: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar compounds and is often used in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Data Analysis: Compare the experimentally measured exact mass of the molecular ion with the theoretically calculated mass for the chemical formula C₂₂H₂₆O₅ to confirm the elemental composition.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.
Table 5: Representative UV-Vis Absorption Data for this compound
| λmax (nm) | Solvent |
| ~310 | Methanol or Ethanol |
Protocol 5: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the purified compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). From the stock solution, prepare a dilute solution of a known concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Replace the blank with the cuvette containing the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Biological Activity: PPARγ Signaling Pathway
This compound has been identified as a partial agonist of PPARγ.[1] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of specific coactivators (excluding PGC-1α) and subsequent modulation of target gene expression, which ultimately results in the inhibition of melanin (B1238610) synthesis.[1][7]
PPARγ Signaling Pathway for Inhibition of Melanogenesis
Caption: The signaling pathway of this compound in inhibiting melanogenesis via PPARγ partial agonism.
Conclusion
The protocols and representative data presented in this application note provide a comprehensive guide for the synthesis and spectroscopic characterization of this compound. Adherence to these methodologies will ensure the reliable identification and quality assessment of this compound for its application in research and development within the pharmaceutical and cosmetic fields. The elucidation of its interaction with the PPARγ signaling pathway underscores the importance of such detailed analysis in understanding its biological function.
References
- 1. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimelanogenic Efficacy of Melasolv (3,4,5-Trimethoxycinnamate Thymol Ester) in Melanocytes and Three-Dimensional Human Skin Equivalent • Mattek - Part of Sartorius [mattek.com]
- 3. Antimelanogenic Efficacy of Melasolv (3,4,5-Trimethoxycinnamate Thymol Ester) in Melanocytes and Three-Dimensional Human Skin Equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C22H26O5 | CID 2404683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Purity of Thymol Trimethoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol (B1683141) trimethoxycinnamate is a compound of interest in various fields, including cosmetics and potentially pharmaceuticals, due to its antioxidant and skin-protecting properties.[1][2] Ensuring the purity of this active pharmaceutical ingredient (API) or cosmetic ingredient is critical for its safety, efficacy, and regulatory compliance.[3][4] These application notes provide detailed protocols for assessing the purity of Thymol trimethoxycinnamate using a panel of orthogonal analytical techniques. The described methods are essential for quality control, stability studies, and regulatory submissions.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds.[5] It is widely used for the quantitative analysis of small molecules to separate the main compound from any impurities.[6][7]
Experimental Protocol
A robust HPLC method is crucial for obtaining reliable and reproducible results. The following protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)[8]
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good resolution and a reasonable retention time for this compound.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.[5]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with acid modifier)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of this compound (likely around 320 nm for cinnamate (B1238496) derivatives)[9]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis: The purity is calculated by the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
Data Presentation
Table 1: HPLC Purity Assessment Data
| Parameter | Result |
| Retention Time (min) | e.g., 5.8 |
| Purity by Area % | e.g., 99.5% |
| Impurity 1 (RT 4.2 min) | e.g., 0.2% |
| Impurity 2 (RT 7.1 min) | e.g., 0.3% |
| Total Impurities | 0.5% |
Experimental Workflow
References
- 1. This compound, 504394-57-4 [thegoodscentscompany.com]
- 2. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ndgcs.com [ndgcs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Separation of Benzyl cinnamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. cerealsgrains.org [cerealsgrains.org]
Application Notes and Protocols for Investigating the Anti-Inflammatory Effects of Thymol Trimethoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response, making them prime targets for novel anti-inflammatory therapeutics.[1][2][3][4][5][6] Thymol, a natural monoterpenoid phenol, has demonstrated anti-inflammatory properties through the modulation of these pathways.[7][8] This document outlines a comprehensive experimental design to investigate the potential anti-inflammatory effects of a related compound, Thymol Trimethoxycinnamate.
These protocols provide a framework for the initial in vitro and in vivo screening of this compound to determine its anti-inflammatory efficacy and elucidate its mechanism of action.
Experimental Design Workflow
The overall experimental workflow is designed to first assess the cytotoxic profile of this compound, followed by a series of in vitro assays to evaluate its anti-inflammatory properties and its effect on key signaling pathways. Promising in vitro results will then be validated using an in vivo model of acute inflammation.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 6. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the reaction conditions for Thymol trimethoxycinnamate synthesis.
Technical Support Center: Thymol (B1683141) Trimethoxycinnamate Synthesis
Welcome to the technical support center for the synthesis of Thymol trimethoxycinnamate. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: The synthesis of this compound, a phenolic ester, is most effectively achieved by reacting thymol with an activated form of 3,4,5-trimethoxycinnamic acid, such as its acid chloride (3,4,5-trimethoxycinnamoyl chloride). Direct esterification with the carboxylic acid (Fischer esterification) is generally slow and low-yielding for phenols due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.[1][2] The use of an acid chloride in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) or pyridine (B92270) is a common and efficient method.[3]
Q2: Why is a base, such as triethylamine, necessary in the reaction between thymol and 3,4,5-trimethoxycinnamoyl chloride?
A2: A base like triethylamine serves two primary purposes in this reaction. First, it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. This prevents the protonation of the starting materials and the product, which could otherwise lead to side reactions or inhibit the reaction from proceeding. Secondly, the base can deprotonate the phenolic hydroxyl group of thymol, forming the more nucleophilic phenoxide ion, which then reacts more readily with the electrophilic acid chloride.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[4] You can spot the reaction mixture alongside the starting materials (thymol and 3,4,5-trimethoxycinnamic acid/chloride) on a TLC plate. The product, this compound, will be less polar than the starting materials and will, therefore, have a higher Rf value. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q4: What are the common impurities I might find in my crude product?
A4: Common impurities can include unreacted thymol, 3,4,5-trimethoxycinnamic acid (if the acid chloride has hydrolyzed), and the triethylammonium (B8662869) hydrochloride salt formed during the reaction. If the reaction temperature is too high or the reaction time is too long, side products from decomposition may also be present.
Q5: What is the best way to purify the final product?
A5: The crude product can be purified using column chromatography on silica (B1680970) gel.[5] A suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), can be used to separate the less polar product from the more polar impurities. The triethylammonium hydrochloride salt can be removed by washing the organic layer with water during the work-up procedure before chromatography.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive 3,4,5-trimethoxycinnamoyl chloride (hydrolyzed).2. Insufficient amount of base (triethylamine).3. Presence of water in the reaction mixture.4. Reaction temperature is too low. | 1. Ensure the acid chloride is freshly prepared or properly stored under anhydrous conditions. Its quality can be checked by reacting a small amount with an alcohol and observing the reaction.2. Use a slight excess of triethylamine (e.g., 1.1-1.2 equivalents) to ensure all generated HCl is neutralized.3. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Monitor by TLC. |
| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction.2. Formation of side products.3. Decomposition of starting materials or product. | 1. Increase the reaction time or temperature and monitor by TLC until the starting material is consumed.2. This could be due to impurities in the starting materials or suboptimal reaction conditions. Ensure high-purity starting materials. Optimize the reaction temperature; excessive heat can cause side reactions.3. Avoid excessively high temperatures and prolonged reaction times. |
| Product is Difficult to Purify | 1. Product has a similar polarity to a major impurity.2. Oily product that is difficult to handle. | 1. Optimize the solvent system for column chromatography. A shallow gradient of the polar solvent can improve separation. If co-elution is a persistent issue, consider recrystallization from a suitable solvent system.2. If the product is a persistent oil, try co-evaporation with a high-boiling point non-polar solvent like heptane (B126788) to remove residual volatile solvents. Purification by column chromatography should yield a pure oil. |
| Reaction Stalls (Does Not Go to Completion) | 1. Insufficient activation of the carboxylic acid (if using a coupling agent instead of an acid chloride).2. Stoichiometry of reactants is incorrect.3. Catalyst (if used) has become deactivated. | 1. Ensure the coupling agent is fresh and added correctly. Allow sufficient time for the activation of the carboxylic acid before adding the phenol.2. Carefully check the molar equivalents of all reactants. A slight excess of the acid chloride or coupling agent may be beneficial.3. If using a reusable catalyst, ensure it has been properly regenerated and stored. |
Experimental Protocol: Synthesis of this compound via Acid Chloride
This protocol describes a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
Thymol
-
3,4,5-Trimethoxycinnamoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thymol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acid Chloride: Dissolve 3,4,5-trimethoxycinnamoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred solution of thymol and triethylamine at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to reflux for a few hours.[3]
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Data Presentation
Table 1: Key Reaction Parameters for Optimization
| Parameter | Typical Range | Notes |
| Reactant Molar Ratio (Thymol : Acid Chloride) | 1 : 1.0 to 1 : 1.2 | A slight excess of the acid chloride can help drive the reaction to completion. |
| Base Molar Ratio (Thymol : Triethylamine) | 1 : 1.1 to 1 : 1.5 | Sufficient base is crucial to neutralize the HCl byproduct. |
| Solvent | Dichloromethane (DCM),Tetrahydrofuran (THF),Toluene | Anhydrous conditions are essential. DCM is a common choice for its inertness and ease of removal. |
| Reaction Temperature | 0 °C to Reflux | Start at 0 °C for the addition of the acid chloride to control the initial exotherm, then proceed at room temperature or with gentle heating.[3] |
| Reaction Time | 1 to 24 hours | Highly dependent on temperature and substrate reactivity. Monitor by TLC to determine completion. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Troubleshooting low yield in the esterification of 3,4,5-trimethoxycinnamic acid.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues during the esterification of 3,4,5-trimethoxycinnamic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My esterification reaction of 3,4,5-trimethoxycinnamic acid is resulting in a consistently low yield. What are the primary factors?
Low yields in the Fischer esterification of cinnamic acid and its derivatives are often due to the reversible nature of the reaction.[1][2] The formation of water as a byproduct can shift the equilibrium back towards the reactants, thus limiting the formation of the desired ester.[1][2] Other significant causes include:
-
Presence of Water: Any water in the reactants (alcohol, acid) or solvent at the start of the reaction can inhibit the forward reaction.[1]
-
Insufficient Catalyst: An inadequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), will lead to a slow or incomplete reaction.[1]
-
Suboptimal Reactant Ratio: Since the reaction is an equilibrium, using a stoichiometric 1:1 ratio of acid to alcohol can result in poor yields.[3]
-
Inadequate Temperature: The reaction rate is highly dependent on temperature.[1] If the temperature is too low, the reaction will be slow; if it's too high, it may promote side reactions.[1][2]
Troubleshooting Steps:
-
Drive the Equilibrium Forward:
-
Use Excess Alcohol: Employ a large excess of the alcohol reactant.[1][4] This shifts the equilibrium to favor the ester product, according to Le Châtelier's principle.[5] In many cases, the alcohol can also serve as the solvent.[1] Using a 10-fold excess of alcohol has been shown to increase yield from 65% to 97% in some cases.[3]
-
Remove Water: Actively remove the water byproduct as it forms.[4][5] This can be achieved by using a Dean-Stark apparatus for azeotropic removal or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][4]
-
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure your alcohol reactant is as dry as possible.
-
Optimize Catalyst Loading: Ensure you are using a sufficient catalytic amount of a strong acid, typically in the range of 5-10 mol%.[1]
-
Control Temperature: Heat the reaction to a gentle reflux to ensure an adequate reaction rate without causing degradation.[1][4]
Q2: My reaction mixture turned dark brown or black. What does this indicate?
A dark brown or black coloration often suggests the occurrence of side reactions.[1] For cinnamic acid derivatives, this can include polymerization or addition reactions at the carbon-carbon double bond, which are more likely under harsh acidic conditions and at elevated temperatures.[1]
Mitigation Strategies:
-
Use Milder Conditions: Lower the reaction temperature or consider a less harsh acid catalyst.[1]
-
Control Heating: Ensure the reaction is heated evenly and maintained at a gentle reflux, avoiding localized overheating.[1]
-
Alternative Methods: For sensitive substrates, consider alternative esterification methods that do not require strong acids and high heat, such as Steglich esterification using DCC and DMAP.[6][7]
Q3: How do I effectively remove unreacted 3,4,5-trimethoxycinnamic acid after the reaction?
The most common impurity is the unreacted starting material.[1] This can be effectively removed during the aqueous work-up.
Procedure:
-
After cooling the reaction mixture, dilute it with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[1]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][8] The basic solution will deprotonate the carboxylic acid, converting it into its water-soluble carboxylate salt, which will then partition into the aqueous layer.[1]
-
Separate the aqueous layer. Repeat the wash if necessary.
-
Proceed to wash the organic layer with brine to remove residual water and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[1]
Q4: What are the optimal reaction time and temperature for this esterification?
The optimal time and temperature depend on the specific alcohol used and the scale of the reaction.
-
Temperature: Generally, Fischer esterification is conducted at the reflux temperature of the alcohol or solvent used.[1][4] For the synthesis of menthyl cinnamate, a temperature of 60°C was used to avoid hydrolysis, which can become more prevalent at higher temperatures.[9]
-
Time: Reaction times can vary from 1 to 12 hours.[1] Microwave-assisted methods can dramatically reduce reaction times to just a few minutes.[10] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the point of completion.[10]
Quantitative Data Summary
The yield of esterification is highly dependent on the reaction conditions. The tables below summarize data for the esterification of cinnamic acid and its derivatives under various conditions.
Table 1: Synthesis of Methyl Cinnamate Under Various Conditions [10]
| Catalyst | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sulfuric Acid | 75 | Methanol | Reflux | 1 h | 94 |
| Sulfuric Acid | 50 | Methanol | Reflux | 1.5 h | 99 |
| Sulfuric Acid | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 97 |
| p-Toluenesulfonic Acid | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 91 |
Table 2: Synthesis of Menthyl Cinnamate with Varying Reaction Times [9]
| Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 4 | 60 | 95.83 |
| 5 | 60 | 96.38 |
| 6 | 60 | 91.79 |
Experimental Protocols
Protocol 1: General Fischer Esterification of 3,4,5-Trimethoxycinnamic Acid
This protocol provides a representative method for the synthesis of an alkyl 3,4,5-trimethoxycinnamate.
Materials:
-
3,4,5-trimethoxycinnamic acid
-
Alcohol (e.g., ethanol, methanol, serving as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Ethyl acetate or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-trimethoxycinnamic acid (1 equivalent) in a large excess of the desired alcohol (e.g., 10-20 equivalents). The alcohol will also serve as the solvent.[1]
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture.[1]
-
Reaction: Heat the mixture to a gentle reflux.[1] Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether.[1]
-
Transfer the solution to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted cinnamic acid.[1][8]
-
Wash the organic layer with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.[1]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure ester.[1][11]
Visualizations
Caption: General workflow for Fischer esterification.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 10. benchchem.com [benchchem.com]
- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Overcoming challenges in the purification of cinnamic acid esters.
Welcome to the Technical Support Center for the purification of cinnamic acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude cinnamic acid ester reaction mixtures?
A1: The most prevalent impurities include unreacted trans-cinnamic acid, the alcohol used in the esterification, and residual acid catalyst (e.g., sulfuric acid).[1][2] Other potential impurities can consist of byproducts from side reactions, such as the formation of 3-alkoxy-3-phenylpropionic acid, and isomers like cis-cinnamic acid.[3] Residual solvents from the work-up process may also be present.[2]
Q2: Which purification techniques are most effective for cinnamic acid esters?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:
-
Column Chromatography: Highly effective for separating the less polar ester from the more polar unreacted cinnamic acid and other polar impurities.[1][2][4]
-
Recrystallization: A suitable method for purifying solid esters. A mixed solvent system, such as ethanol (B145695)/water or methanol/water, is often employed.[5][6]
-
Distillation: Effective for purifying liquid esters, especially at reduced pressure to prevent degradation.[3][7]
-
Liquid-Liquid Extraction: Primarily used during the work-up phase to remove the acid catalyst and unreacted cinnamic acid by washing with a basic solution like sodium bicarbonate.[2][8]
Q3: How can I monitor the progress of the purification process?
A3: Thin-Layer Chromatography (TLC) is a simple and rapid method to monitor the purification.[1][2] By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of the desired ester from impurities. The ester, being less polar than cinnamic acid, will have a higher Rf value.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques to assess purity.[9][10][11]
Q4: What is a typical recovery yield for the purification of cinnamic acid esters?
A4: The recovery yield can vary significantly based on the purification method and the efficiency of the initial reaction. While specific yields are highly dependent on the experimental conditions, losses can occur during transfers, incomplete crystallization, or co-elution in chromatography. Optimizing each step is crucial for maximizing the yield.
Troubleshooting Guides
Problem 1: Low Purity of the Final Ester Product
| Symptom | Possible Cause | Troubleshooting Step |
| Presence of unreacted cinnamic acid (identified by TLC, NMR, or HPLC) | Incomplete neutralization during work-up. | Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to convert the remaining cinnamic acid into its water-soluble salt.[2] |
| Co-elution during column chromatography. | Optimize the solvent system for column chromatography. A less polar eluent will increase the separation between the ester and the more polar cinnamic acid. | |
| Presence of residual alcohol | Insufficient removal during work-up and concentration. | Ensure complete removal of the alcohol by washing the organic layer with brine and concentrating the solution under reduced pressure (e.g., using a rotary evaporator).[4] |
| Discoloration of the final product | Presence of polymerized byproducts or other colored impurities. | Consider treating the crude product with activated charcoal before the final purification step to adsorb colored impurities.[12] |
Problem 2: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Step |
| Significant loss of product during recrystallization | The ester is too soluble in the recrystallization solvent at low temperatures. | Optimize the solvent system. For mixed solvents like ethanol/water, increase the proportion of the "poor" solvent (water) to decrease the ester's solubility at cold temperatures.[6] Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[6] |
| Using too much solvent for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product completely.[5] | |
| Product loss during column chromatography | Adsorption of the ester onto the silica (B1680970) gel. | Ensure the chosen solvent system provides adequate mobility for the ester. If the ester is too strongly adsorbed, a slightly more polar eluent may be necessary. |
| Incomplete elution from the column. | After collecting the main fractions, flush the column with a more polar solvent to check for any remaining product. |
Data Presentation
Table 1: Comparison of Purification Techniques for Cinnamic Acid Esters
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Column Chromatography | Differential partitioning between a stationary and mobile phase.[9] | High resolution, suitable for a wide range of esters.[4] | Can be time-consuming and requires significant solvent volumes. | Separation of esters from starting materials and byproducts.[1][2] |
| Recrystallization | Difference in solubility at high and low temperatures.[13] | Can yield very pure crystalline products, cost-effective.[14] | Not suitable for oily or low-melting point esters, potential for product loss in the mother liquor.[5] | Purification of solid cinnamic acid esters. |
| Distillation | Separation based on differences in boiling points. | Effective for volatile liquid esters, can be scaled up. | Requires thermal stability of the ester, may not separate compounds with close boiling points.[3][7] | Purification of liquid esters like methyl and ethyl cinnamate (B1238496).[3][15] |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Simple, rapid, and effective for initial work-up.[8] | Limited separation capability for compounds with similar polarities. | Removal of acid catalysts and unreacted cinnamic acid.[2] |
Table 2: Analytical Methods for Purity Assessment
| Technique | Principle | Information Provided | Strengths | Limitations |
| TLC | Differential partitioning. | Qualitative assessment of purity and reaction progress.[2] | Simple, fast, and inexpensive. | Not quantitative. |
| HPLC | High-resolution separation based on partitioning. | Quantitative purity, identification and quantification of non-volatile impurities.[9] | High sensitivity and resolution.[9] | Requires more expensive equipment and expertise. |
| GC | Separation of volatile compounds. | Quantification of volatile impurities and residual solvents.[9] | Excellent for volatile compounds. | Not suitable for non-volatile or thermally labile compounds.[9] |
| NMR Spectroscopy | Nuclear magnetic resonance. | Structural confirmation and identification of impurities.[1][4] | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods.[9] |
| Melting Point Analysis | Determination of melting temperature range. | Indication of purity (a sharp melting point suggests high purity).[9] | Simple and rapid. | Not specific, impurities can depress and broaden the melting range.[14] |
Experimental Protocols
Protocol 1: Purification of Ethyl Cinnamate by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane. Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica gel surface.[4]
-
Sample Loading: Dissolve the crude ethyl cinnamate in a minimal amount of the eluent (e.g., 5% ethyl acetate (B1210297) in hexane). Carefully load the sample onto the top of the silica gel column using a pipette.[2]
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 5% ethyl acetate in hexane). The less polar ethyl cinnamate will travel down the column faster than the more polar cinnamic acid.[2]
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10 mL each) in separate test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure ethyl cinnamate. Spot the crude mixture, a standard of pure ethyl cinnamate (if available), and each fraction on a TLC plate.[4]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ethyl cinnamate.[2]
Protocol 2: Purification of a Solid Cinnamic Acid Ester by Recrystallization
-
Solvent Selection: Choose a suitable solvent or mixed solvent system. A common choice is an ethanol/water mixture, where the ester is soluble in hot ethanol but less soluble in cold water.[6]
-
Dissolution: Place the crude solid ester in an Erlenmeyer flask. Add a minimal amount of the "soluble" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath for about 15-20 minutes once it has reached room temperature.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator.[6]
Visualizations
Caption: General experimental workflow for the purification of cinnamic acid esters.
References
- 1. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. US6054607A - Process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. EP0909751A1 - A process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]
- 8. aspire.apsu.edu [aspire.apsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]
- 13. Video: Recrystallization - Concept [jove.com]
- 14. bartleby.com [bartleby.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Bioavailability of Thymol Trimethoxycinnamate
Welcome to the technical support center for the formulation of Thymol trimethoxycinnamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges in enhancing the oral bioavailability of this promising, yet challenging, lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges in formulation?
A1: this compound is a lipophilic ester molecule combining the phenolic compound Thymol with trimethoxycinnamic acid. Based on the characteristics of its constituent parts, its primary formulation challenge is extremely low aqueous solubility.[1][2] This poor solubility is a major barrier to oral absorption, leading to low and variable bioavailability, which can limit its therapeutic efficacy.[3][4][5]
Q2: What are the initial steps I should take if my this compound formulation shows poor dissolution?
A2: Poor dissolution is the first indicator of potential bioavailability issues.[6] The initial steps should focus on improving the solubility and dissolution rate. Key strategies include:
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Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[6][7] Techniques like micronization or nanonization should be considered.
-
pH Modification: Although this compound is an ester and likely neutral, assessing its stability and solubility at different pH values within the gastrointestinal (GI) range is a crucial preliminary step.
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Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents (like cyclodextrins) can significantly improve solubility.[7]
Q3: Which advanced formulation strategies are most effective for a compound like this compound?
A3: For highly lipophilic compounds, advanced strategies that enhance both solubility and absorption are often necessary. The most promising approaches include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and Solid Lipid Nanoparticles (SLNs) are highly effective.[1][7][8] They work by dissolving the compound in a lipid/surfactant mixture, which then forms fine droplets (emulsions) in the GI tract, facilitating absorption through lymphatic pathways.[7][9]
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[10][11] This amorphous form has higher energy and greater solubility than the crystalline form.[12][13]
Q4: My formulation is showing signs of physical instability (e.g., precipitation, discoloration). What could be the cause?
A4: Instability in formulations containing cinnamic acid derivatives can be due to several factors:
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Oxidation: Phenolic compounds are susceptible to oxidation, which can cause discoloration (e.g., turning yellow or brown).[14]
-
Photodegradation: Cinnamic acid derivatives can be sensitive to light, leading to isomerization or breakdown.[14]
-
Hydrolysis: As an ester, this compound may be prone to hydrolysis, especially at non-neutral pH, breaking down into its constituent acid and alcohol.[14]
-
Recrystallization: In amorphous systems like solid dispersions, the drug can revert to its more stable, less soluble crystalline form over time, a common reason for formulation failure.[13]
To mitigate these, consider using antioxidants, storing the formulation in light-protected containers, maintaining an optimal pH, and selecting appropriate stabilizing polymers.[14]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoemulsions
-
Symptom: Unable to achieve the target concentration of this compound in the nanoemulsion, or observing phase separation during preparation.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Poor Oil Phase Solubility | Screen various oils (e.g., medium-chain triglycerides, oleic acid) to find one with the highest solubilizing capacity for the API. |
| Incorrect Surfactant/Co-surfactant Ratio | Optimize the ratio of surfactant to co-surfactant (Smix). Construct a pseudo-ternary phase diagram to identify the optimal region for nanoemulsion formation. |
| Inappropriate HLB Value | The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is critical. Experiment with different surfactants or combinations to achieve an HLB value that properly emulsifies your chosen oil phase (typically in the range of 8-16 for O/W nanoemulsions).[15] |
| Insufficient Energy Input | For high-energy emulsification methods, ensure the parameters (e.g., sonication time/amplitude, homogenization pressure/cycles) are optimized to achieve the required droplet size.[15][16] |
Issue 2: High Variability in In-Vivo Pharmacokinetic (PK) Data
-
Symptom: Large standard deviations in key PK parameters (Cmax, AUC) between different animal subjects.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inconsistent Dosing Vehicle | Ensure the API is fully and consistently dissolved or suspended in the dosing vehicle before administration to each subject.[17] |
| Food Effects | The presence of food can significantly alter the absorption of lipid-based formulations. Standardize feeding protocols (e.g., ensure all animals are fasted for the same duration before dosing).[18] |
| Formulation Instability in GI Fluids | The formulation may be precipitating upon dilution in the stomach or intestine. Perform in vitro dispersion tests in simulated gastric and intestinal fluids (SGF, SIF) to check for precipitation. If precipitation occurs, consider using precipitation inhibitors (e.g., HPMC) in your formulation. |
| Physiological Differences | Account for physiological variability by using animals of the same age, sex, and health status.[17] |
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical but realistic data from preclinical studies comparing different formulation approaches for this compound.
| Formulation Type | API Load (%) | Particle/Droplet Size (nm) | In-Vitro Release in 2h (%) | Relative Bioavailability (%) (vs. Suspension) |
| Aqueous Suspension | 5 | > 2000 | < 10 | 100 (Reference) |
| Micronized Suspension | 5 | 500 - 1500 | 25 | 180 |
| Solid Dispersion (PVP K30) | 20 | N/A (Amorphous) | 75 | 450 |
| Nanoemulsion (SEDDS) | 15 | 50 - 100 | > 90 | 620 |
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion via High-Pressure Homogenization
-
Preparation of Oil Phase: Dissolve a predetermined amount of this compound into the selected oil (e.g., medium-chain triglyceride oil) with gentle heating (e.g., 40°C) and stirring until a clear solution is formed.
-
Preparation of Aqueous Phase: Prepare the aqueous phase, which typically consists of purified water. A hydrophilic surfactant (e.g., Tween 80) can be added to either the oil or aqueous phase depending on its solubility.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase (or vice versa) under high-shear mixing (e.g., using a rotor-stator homogenizer) for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.[16] This is a critical step for reducing droplet size.
-
Operating Pressure: Typically 500 to 5000 psi.
-
Number of Cycles: Pass the emulsion through the homogenizer for 3-5 cycles.
-
Temperature Control: Use a cooling jacket to maintain a constant temperature and prevent degradation of the API.
-
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: In-Vitro Drug Release Testing using USP Apparatus II (Paddle Method)
This method assesses the rate at which the drug is released from the formulation under simulated GI conditions.[19][20]
-
Medium Preparation: Prepare the dissolution medium. For poorly soluble drugs, a medium containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate in simulated intestinal fluid, pH 6.8) is often required to maintain sink conditions.
-
Apparatus Setup:
-
Set up the USP Apparatus II with paddles.
-
Fill the dissolution vessels with a defined volume (e.g., 900 mL) of the dissolution medium.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed (e.g., 75 RPM).
-
-
Sample Introduction: Introduce the formulation (e.g., a capsule containing the solid dispersion or nanoemulsion) into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles or excipients. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Visualizations
Caption: Troubleshooting workflow for addressing poor bioavailability.
Caption: Experimental workflow for formulation development.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 4. upm-inc.com [upm-inc.com]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 11. japer.in [japer.in]
- 12. ijisrt.com [ijisrt.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurofins.it [eurofins.it]
- 20. What is dissolution testing? [pion-inc.com]
Mitigating batch-to-batch variability in Thymol trimethoxycinnamate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of Thymol (B1683141) Trimethoxycinnamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Thymol Trimethoxycinnamate?
A1: The most prevalent and effective method for synthesizing this compound is the Steglich esterification. This reaction involves the coupling of 3,4,5-trimethoxycinnamic acid and thymol using a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[1][2][3] This method is favored for its mild reaction conditions, which are suitable for substrates that may be sensitive to the acidic conditions of other esterification methods like Fischer esterification.[3]
Q2: What are the primary sources of batch-to-batch variability in this synthesis?
A2: Batch-to-batch variability in the synthesis of this compound can arise from several factors:
-
Purity of Starting Materials: Impurities in the 3,4,5-trimethoxycinnamic acid or thymol can lead to side reactions and lower yields.
-
Reaction Conditions: Inconsistent control over reaction temperature, time, and solvent purity can affect the reaction rate and the formation of byproducts.
-
Moisture Content: The presence of water can significantly reduce the yield by reacting with the DCC coupling agent.[4]
-
Byproduct Removal: Inefficient removal of the dicyclohexylurea (DCU) byproduct is a major source of product contamination and variability in purity.[5][6][7][8]
-
Catalyst Loading: Incorrect stoichiometry of the DMAP catalyst can lead to incomplete reactions or the formation of side products like N-acylurea.[3]
Q3: How does moisture affect the Steglich esterification?
A3: Moisture can significantly impact the Steglich esterification by reacting with the DCC coupling agent. This reaction consumes the DCC, making it unavailable for the activation of the carboxylic acid, which in turn leads to lower yields of the desired ester. Therefore, it is crucial to use anhydrous solvents and ensure that the starting materials are dry.[4]
Q4: What is the role of 4-dimethylaminopyridine (DMAP) in the reaction?
A4: DMAP acts as a nucleophilic catalyst in the Steglich esterification.[3] It accelerates the reaction by forming a highly reactive acylpyridinium intermediate with the O-acylisourea (formed from the carboxylic acid and DCC). This intermediate is more susceptible to nucleophilic attack by the alcohol (thymol) than the O-acylisourea itself. A key function of DMAP is to suppress the formation of the N-acylurea byproduct, which can occur through a 1,3-rearrangement of the O-acylisourea intermediate.[1][3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Dry starting materials (3,4,5-trimethoxycinnamic acid and thymol) under vacuum if necessary. |
| Impure Starting Materials | Verify the purity of 3,4,5-trimethoxycinnamic acid and thymol using appropriate analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] If the reaction has stalled, consider increasing the reaction time or slightly increasing the amount of DCC and DMAP. |
| Suboptimal Reagent Stoichiometry | Ensure the correct molar ratios of reactants and catalysts are used. A slight excess of the carboxylic acid or alcohol may be used to drive the reaction to completion. |
| Side Reaction (N-acylurea formation) | Ensure an adequate catalytic amount of DMAP is used (typically 5-10 mol%).[3] The absence of sufficient DMAP can lead to the formation of the unreactive N-acylurea byproduct.[1] |
Issue 2: Product Contamination with Dicyclohexylurea (DCU)
| Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation of DCU | After the reaction is complete, cool the reaction mixture in an ice bath to maximize the precipitation of DCU before filtration.[7] |
| DCU Solubility in Workup Solvents | DCU has low solubility in many common organic solvents.[5][7] After filtration of the initial precipitate, concentrate the filtrate and redissolve the residue in a minimal amount of a solvent like cold ethyl acetate (B1210297) or acetonitrile (B52724) to precipitate more DCU, followed by another filtration.[6] |
| Co-elution during Column Chromatography | If DCU persists after filtration and precipitation, careful selection of the eluent system for column chromatography is necessary. A solvent system in which the product and DCU have significantly different Rf values should be chosen. In some cases, using Florisil instead of silica (B1680970) gel can be effective for separating DCU.[7] |
| Alternative Reagent | To avoid DCU formation altogether, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting urea (B33335) byproduct is water-soluble and can be easily removed with an aqueous workup.[7] |
Experimental Protocols
Representative Protocol for this compound Synthesis (Steglich Esterification)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxycinnamic acid (1.0 eq) and thymol (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a Büchner funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold, anhydrous DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield and Purity
| Parameter | Condition A | Condition B | Observed Outcome |
| Solvent | Anhydrous DCM | DCM with 1% H₂O | Yield decreases significantly in the presence of water due to DCC quenching.[4] |
| Catalyst (DMAP) | 10 mol% | No DMAP | Lower yield and potential formation of N-acylurea byproduct without DMAP.[1][3] |
| Temperature | Room Temperature | 50 °C | Increased temperature may lead to more side products and a darker reaction mixture. |
| DCU Removal | Filtration at RT | Filtration at 0 °C | Cooling the reaction mixture before filtration increases the amount of precipitated DCU, leading to a purer crude product.[7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of the Steglich esterification.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Photostability of Thymol Trimethoxycinnamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Thymol (B1683141) trimethoxycinnamate. The following information is curated to assist in designing and conducting experiments to enhance the stability of this compound against photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is Thymol trimethoxycinnamate and why is its photostability a concern?
This compound is an ester formed from thymol and 3,4,5-trimethoxycinnamic acid. Cinnamic acid derivatives are effective UV absorbers and are used in various applications, including cosmetics and pharmaceuticals. However, upon absorbing UV radiation, these molecules can undergo photochemical reactions, leading to a loss of efficacy and the formation of potentially harmful photodegradation products. Ensuring the photostability of this compound is crucial for maintaining its desired function and safety in formulations.
Q2: What are the likely photodegradation pathways for this compound?
While specific photodegradation pathways for this compound are not extensively documented, based on the behavior of other cinnamate (B1238496) derivatives, the primary degradation routes likely involve:
-
Trans-Cis Isomerization: The trans isomer of the cinnamate moiety, which is typically the more stable and effective UV absorber, can convert to the cis isomer upon UV exposure. This isomerization can reduce the compound's UV-filtering efficacy.
-
[2+2] Cycloaddition: Cinnamate derivatives can undergo dimerization or react with other molecules in the formulation through a [2+2] cycloaddition reaction, forming cyclobutane (B1203170) derivatives. This process leads to the loss of the parent compound.
-
Photo-oxidation: The aromatic rings and the double bond of the cinnamate moiety, as well as the phenolic structure of thymol, can be susceptible to oxidation initiated by UV radiation, leading to the formation of various degradation byproducts.
Q3: What are the general strategies to improve the photostability of this compound?
Several strategies can be employed to enhance the photostability of UV-absorbing compounds like this compound:
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Encapsulation: Enclosing the molecule within a protective matrix can shield it from the surrounding environment and prevent degradative reactions.[1][2] Micro- and nanoencapsulation techniques using polymers, lipids, or inorganic materials have proven effective for other UV filters.[1][2][3]
-
Addition of Antioxidants/Quenchers: Incorporating antioxidants can help to quench excited states of the molecule or scavenge free radicals generated during UV exposure, thereby inhibiting degradation pathways.[4][5]
-
Formulation Optimization: The choice of solvents, pH, and other excipients in a formulation can significantly influence the photostability of the active ingredient.[6]
Q4: Are there any synergistic effects between the thymol and trimethoxycinnamate moieties that could influence photostability?
While direct studies on the synergistic photoprotective effects of thymol and cinnamic acid derivatives are limited, it is known that thymol itself possesses antioxidant properties.[7][8] This intrinsic antioxidant capability of the thymol moiety could potentially offer some degree of protection to the trimethoxycinnamate part of the molecule by quenching reactive oxygen species generated upon UV exposure. However, experimental validation is necessary to confirm and quantify any such synergistic effects.
Troubleshooting Guides
Issue 1: Rapid loss of UV absorbance of my formulation containing this compound during light exposure experiments.
| Potential Cause | Identification | Solution |
| Photodegradation | Monitor the concentration of this compound over time using HPLC during a controlled photostability test. A decrease in the parent peak and the appearance of new peaks indicate degradation. | Implement a stabilization strategy such as encapsulation or the addition of a potent antioxidant (e.g., Vitamin E, Butylated Hydroxytoluene - BHT). |
| Solvent Effects | The polarity and proticity of the solvent can influence the stability of the excited state of the molecule. | Test the photostability in a range of solvents with varying properties to identify a more stabilizing medium. |
| Incompatible Excipients | Certain formulation components may be acting as photosensitizers, accelerating the degradation of this compound. | Conduct photostability studies of this compound in the presence of individual excipients to identify any incompatibilities. |
Issue 2: My formulation containing this compound changes color after exposure to light.
| Potential Cause | Identification | Solution |
| Formation of Colored Photodegradation Products | Analyze the formulation using UV-Vis spectroscopy to observe changes in the absorption spectrum. LC-MS can be used to identify the chemical structures of the colored byproducts. | The formation of colored species often arises from oxidative degradation. Incorporating antioxidants and chelating agents (to sequester trace metal ions that can catalyze oxidation) can mitigate this issue. |
| Interaction with Packaging | The packaging material may be leaching components that react with this compound under UV light, or the packaging itself may not be sufficiently UV-protective. | Test the formulation in different types of UV-protective packaging (e.g., amber glass, opaque containers). |
Quantitative Data on Photostability Improvement (Example Data)
The following tables provide illustrative data on how different stabilization strategies could potentially improve the photostability of this compound. Researchers should generate their own data for their specific formulations and experimental conditions.
Table 1: Effect of Encapsulation on the Photostability of this compound
| Formulation | Irradiation Time (hours) | Remaining this compound (%) |
| Unencapsulated | 0 | 100 |
| 2 | 65 | |
| 4 | 30 | |
| 6 | 15 | |
| Encapsulated (Polymeric Nanoparticles) | 0 | 100 |
| 2 | 95 | |
| 4 | 88 | |
| 6 | 80 |
Table 2: Effect of Antioxidants on the Photostability of this compound
| Formulation | Antioxidant Concentration (%) | Remaining this compound after 4h Irradiation (%) |
| Control (No Antioxidant) | 0 | 30 |
| + Vitamin E (α-tocopherol) | 0.1 | 55 |
| 0.5 | 75 | |
| + BHT | 0.1 | 50 |
| 0.5 | 70 |
Experimental Protocols
Protocol 1: Standard Photostability Testing of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing.[1][9]
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable, transparent solvent (e.g., ethanol (B145695) or a formulation base) at a known concentration.
-
Place the solution in a chemically inert and transparent container (e.g., a quartz cuvette).
-
Prepare a "dark control" sample by wrapping an identical container with the solution in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the sample and the dark control in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-UV lamps.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
At predetermined time intervals, withdraw aliquots from the exposed sample and the dark control.
-
Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the concentration in the exposed sample to the initial concentration and the concentration in the dark control.
-
Protocol 2: Encapsulation of this compound in Polymeric Nanoparticles
This protocol describes a general method for encapsulation by nanoprecipitation.
-
Preparation of Organic Phase:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
-
Nanoprecipitation:
-
Under constant stirring, inject the organic phase into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of this compound in the form of nanoparticles.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove the excess stabilizer and unencapsulated drug.
-
-
Characterization:
-
Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
-
Perform photostability testing on the nanoparticle suspension as described in Protocol 1.
-
Visualizations
Caption: Potential photodegradation pathways of this compound.
Caption: Workflow for photostability testing of this compound.
Caption: Mechanisms of action for encapsulation and antioxidant stabilization.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fabrication of Caseinate Stabilized Thymol Nanosuspensions via the pH-Driven Method: Enhancement in Water Solubility of Thymol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of thymol by VUV/UV/NaClO and UV/NaClO processes: Degradation mechanism and water quality affecting factors-Academax [academax.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic effect of thymol and carvacrol combined with chelators and organic acids against Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Refinement of analytical methods for quantifying Thymol trimethoxycinnamate.
Disclaimer: Publicly available, detailed analytical methods specifically for the quantification of Thymol (B1683141) trimethoxycinnamate are limited. The following guidance is based on established methods for the analysis of thymol and related phenolic compounds. These protocols serve as a robust starting point for method development and validation for Thymol trimethoxycinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (FID) are the most suitable techniques. The choice depends on the sample matrix, required sensitivity, and available equipment. HPLC is often preferred for its robustness in quantifying thermally labile or less volatile compounds.
Q2: How do I prepare my sample for analysis?
A2: Sample preparation is critical for accurate quantification. It typically involves extracting this compound from the sample matrix. A general approach involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and pre-concentrate the analyte.[1] For cosmetic or pharmaceutical formulations, a simple dilution with a suitable organic solvent like methanol (B129727) or acetonitrile (B52724) may be sufficient.
Q3: What are the potential stability issues for this compound during analysis?
Q4: How can I improve the separation of my analyte from other components in the sample?
A4: Optimizing the chromatographic conditions is key. For HPLC, this involves adjusting the mobile phase composition, flow rate, and column temperature.[4] For GC, optimizing the temperature program and carrier gas flow rate can enhance separation. Using a column with a different stationary phase can also significantly improve resolution.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Incorrect injection volume- Sample concentration too low- Detector issue (e.g., lamp off)- Incomplete sample dissolution | - Verify injection volume and syringe/autosampler function- Concentrate the sample or inject a larger volume- Check detector status and lamp performance- Ensure the analyte is fully dissolved in the mobile phase or a compatible solvent[3] |
| Peak Tailing or Fronting | - Column degradation- Inappropriate mobile phase pH- Column overload | - Replace or regenerate the column- Adjust the mobile phase pH to ensure the analyte is in a single ionic form- Dilute the sample to avoid overloading the column[3] |
| Shifting Retention Times | - Fluctuation in mobile phase composition- Temperature changes- Column degradation | - Ensure proper mobile phase mixing and degassing- Use a column oven to maintain a stable temperature- Replace the column if it's old or has been subjected to harsh conditions[3] |
| Baseline Noise | - Air bubbles in the pump or detector- Contaminated mobile phase or column- Faulty pump or detector | - Purge the pump and detector to remove air bubbles- Use fresh, high-purity solvents and filter the mobile phase- Service the pump or detector as needed[3] |
GC-MS Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | - Active sites in the inlet liner or column- Non-volatile residues in the inlet- Incorrect injection temperature | - Use a deactivated liner and column- Perform regular inlet maintenance- Optimize the injection temperature to ensure complete volatilization without degradation |
| Low Signal Intensity | - Leak in the system- Low concentration of the analyte- Ion source contamination | - Perform a leak check of the GC-MS system- Concentrate the sample- Clean the ion source |
| Inconsistent Results | - Sample degradation in the hot inlet- Inconsistent injection volume- Matrix effects | - Use a lower injection temperature or a different injection technique (e.g., cool on-column)- Ensure the autosampler is functioning correctly- Use matrix-matched standards or an internal standard for calibration |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from validated procedures for thymol and serves as a starting point.[4][5]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Sample Preparation:
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general methods for the analysis of thymol in complex matrices.[8]
-
Chromatographic System:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C (may require optimization).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC method, prepare a stock solution and calibration standards in a volatile organic solvent (e.g., hexane, ethyl acetate).
-
Sample preparation will likely involve an extraction step (LLE or SPE) to isolate the analyte from non-volatile matrix components.
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for Thymol Analysis (Adaptable for this compound)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm[6] | ACE C18[4][5] | C18 |
| Mobile Phase | Water:Acetonitrile (1:1)[6] | Acetonitrile:Water (50:50)[4][5] | Methanol:Water (60-70% : 40-30%)[7] |
| Flow Rate | 1 mL/min[6] | 1 mL/min[4][5] | Not Specified |
| Detection Wavelength | 274 nm[6] | Not Specified | 276 nm[7] |
| Temperature | 30 °C[6] | Not Specified | Not Specified |
| Linear Range | 3.2-4.8 µg/mL[6] | 15–90 μg/ml (thymol)[4] | Not Specified |
| Recovery | 98.1-100.8%[6] | 97.7% (thymol)[5] | 96.1%~99.9%[7] |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for inconsistent analytical results.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. phcog.com [phcog.com]
- 5. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102980966A - Detection method of thymol content - Google Patents [patents.google.com]
- 8. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Thymol Trimethoxycinnamate and Kojic Acid in the Regulation of Melanogenesis
For Immediate Release
A comprehensive review of existing literature provides a comparative analysis of two prominent compounds in the field of melanogenesis regulation: Thymol trimethoxycinnamate (TCTE), commercially known as Melasolv™, and the well-established tyrosinase inhibitor, Kojic acid. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a detailed comparison of their efficacy and mechanisms of action in inhibiting the production of melanin (B1238610).
Executive Summary
This compound and Kojic acid both demonstrate significant anti-melanogenic properties, albeit through distinct molecular pathways. Kojic acid acts as a direct inhibitor of tyrosinase, the key enzyme in the melanin synthesis cascade, by chelating copper ions within its active site. In contrast, TCTE does not directly inhibit tyrosinase activity. Instead, it functions as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a role in regulating gene expression. This agonism leads to a downstream reduction in the expression of key melanogenic factors. Furthermore, TCTE has been shown to induce melanosome autophagy, contributing to its depigmenting effects.
Quantitative Comparison of Anti-Melanogenic Effects
The following table summarizes the quantitative data on the inhibitory effects of this compound and Kojic acid on various aspects of melanogenesis. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with consideration of the varied experimental conditions.
| Parameter | This compound (Melasolv™) | Kojic Acid | Source(s) |
| Mushroom Tyrosinase Inhibition (IC50) | Not a direct inhibitor | 121 ± 5 µM | [1] |
| Cellular Tyrosinase Activity Inhibition | Significant reduction observed in α-MSH-stimulated B16 cells | Dose-dependent inhibition in B16F10 cells (e.g., ~10-30% inhibition at 350-700 µM) | [1][2] |
| Melanin Content Reduction (B16 Melanoma Cells) | Dose-dependent reduction in α-MSH-stimulated B16 cells (extracellular and intracellular) | Dose-dependent reduction in B16F10 cells (e.g., ~6-31% reduction at 175-700 µM) | [1][2] |
Detailed Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This assay is employed to determine the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (pH 6.8)
-
Test compounds (this compound, Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compounds and Kojic acid (as a positive control) in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
In a 96-well plate, add the test compound solution to the designated wells.
-
Add the mushroom tyrosinase solution to each well and incubate for a short period.
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the untreated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Cellular Tyrosinase Activity Assay
This assay measures the effect of a compound on the tyrosinase activity within cultured cells, typically B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
α-Melanocyte-Stimulating Hormone (α-MSH, optional, for inducing melanogenesis)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., containing Triton X-100)
-
L-DOPA solution
-
Protein assay kit (e.g., BCA assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanin production.
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the cell lysate to pellet the debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit for normalization.
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Add L-DOPA solution to initiate the enzymatic reaction.
-
Incubate the plate and then measure the absorbance at 475 nm.
-
The cellular tyrosinase activity is expressed as a percentage of the control (untreated or vehicle-treated cells).
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells following treatment with a test compound.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium
-
Test compounds
-
α-MSH (optional)
-
PBS
-
Solubilizing solution (e.g., 1N NaOH with 10% DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed and treat the B16F10 cells with the test compounds as described in the cellular tyrosinase activity assay.
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells and solubilize the melanin by adding the solubilizing solution and incubating at an elevated temperature (e.g., 80°C).
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance of the lysate at a wavelength of 405 nm or 475 nm.
-
The melanin content is often normalized to the total protein content of the cells and is expressed as a percentage of the control.
Visualizing the Mechanisms of Action
To illustrate the distinct pathways through which this compound and Kojic acid exert their anti-melanogenic effects, the following diagrams have been generated.
Figure 1. Experimental workflow for comparing the anti-melanogenic effects.
Figure 2. Simplified signaling pathway of melanogenesis showing the intervention points.
Conclusion
Both this compound and Kojic acid are effective inhibitors of melanogenesis, making them valuable compounds for applications in dermatology and cosmetology. Their distinct mechanisms of action offer different strategies for controlling pigmentation. Kojic acid provides a direct and potent inhibition of the primary melanogenic enzyme, tyrosinase. TCTE, on the other hand, presents a novel approach by modulating gene expression through PPARγ agonism and promoting melanosome degradation. The choice between these compounds for research or product development may depend on the desired therapeutic or cosmetic outcome and the specific biological context. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and potential synergistic effects.
References
A Comparative Analysis of Thymol Trimethoxycinnamate and Hydroquinone for Skin Lightening in Dermatological Research
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Thymol (B1683141) trimethoxycinnamate and the long-standing benchmark, Hydroquinone (B1673460), in the field of skin lightening. This document synthesizes available experimental data to offer an objective overview of their mechanisms of action, clinical efficacy, and the protocols under which these findings were observed.
Executive Summary
Hydroquinone generally exhibits a more potent and rapid onset of action in clinical settings.[1] However, its use is associated with a higher incidence of side effects, including skin irritation and the risk of ochronosis with long-term use.[2][3] Thymol trimethoxycinnamate presents a favorable safety profile with low cytotoxicity and acts through multiple pathways to achieve its depigmenting effect, suggesting its potential as a viable alternative or adjunctive therapy.[4]
Quantitative Data Presentation
The following tables summarize the quantitative efficacy of this compound and Hydroquinone from various studies. It is crucial to note that the data is derived from separate studies with different methodologies, and direct comparison should be made with caution.
Table 1: Clinical Efficacy of this compound (Melasolv™)
| Study Population | Intervention | Duration | Key Quantitative Outcomes | Source |
| ASEAN Women | Melasolv™ formulation (twice daily) vs. Placebo | 12 weeks | L* value (pigmented spots): Statistically significant increase compared to placebo at 12 weeks. Melanin (B1238610) Index (pigmented spots): Statistically significant decrease compared to placebo at 12 weeks. | [4] |
Table 2: Clinical Efficacy of Hydroquinone
| Study Population | Intervention | Duration | Key Quantitative Outcomes | Source |
| Patients with Melasma | 4% Hydroquinone cream vs. Placebo | 12 weeks | Improvement: 76.9% improvement in the hydroquinone group. Side Effects: 25% of patients in the hydroquinone group experienced side effects. | [3] |
| Patients with Melasma | 4% Hydroquinone cream vs. 0.75% Kojic Acid cream | 12 weeks | MASI Score Reduction: Significant decrease in MASI score from week 0 to 12 (p ≤ 0.001), with a more rapid decrease observed at weeks 4 and 8 compared to Kojic Acid. | [1] |
| Patients with Melasma | 3% Hydroquinone cream vs. 5% Tranexamic Acid solution | 12 weeks | MASI Score Reduction: 26.7% reduction in the hydroquinone group (not statistically different from Tranexamic Acid). | [5] |
| Patients with Melasma | 4% Hydroquinone cream vs. Placebo | 12 weeks | Complete Clearance: 40% of patients in the hydroquinone group achieved complete clearance of melasma, compared to 10% in the placebo group. | [6] |
Mechanisms of Action
The two compounds exhibit distinct mechanisms of action in the inhibition of melanin production.
This compound (Melasolv™) operates through a multi-pathway mechanism that does not involve the direct inhibition of tyrosinase. Its actions include:
-
PGC-1α-independent PPARγ partial agonism : This is a key molecular mechanism contributing to its anti-melanogenic activity.
-
Regulation of MITF : It decreases the formation of tyrosinase protein by regulating the Microphthalmia-associated transcription factor (MITF).
-
Upregulation of "Lightening Genes" : It increases the expression of H19, miR125b, and WIF1, which are intrinsic inhibitory factors of melanogenesis.
-
Induction of Melanosome Autophagy : It promotes the degradation of melanosomes through the activation of autophagy.
Hydroquinone 's primary mechanism is the direct inhibition of tyrosinase , the rate-limiting enzyme in melanogenesis. It acts as a competitive substrate for tyrosinase, thereby preventing the conversion of L-tyrosine to L-DOPA. Additionally, it is suggested that hydroquinone may have cytotoxic effects on melanocytes and can inhibit DNA and RNA synthesis within these cells.[1]
Signaling Pathway Diagrams
Experimental Protocols
This compound (Melasolv™) Clinical Trial
-
Study Design: A randomized, placebo-controlled, double-blind study.
-
Participants: ASEAN women.
-
Intervention: Application of a formulation containing Melasolv™ or a placebo formulation twice daily for 12 weeks.
-
Efficacy Assessment:
-
Visual Evaluation: An expert visually assessed changes in the size and color intensity of pigmented spots at baseline and at weeks 4, 8, and 12.
-
Instrumental Measurement: A spectrophotometer and a Mexameter were used to measure the L* value (lightness) and melanin index of the pigmented spots at the same time points.[4]
-
Hydroquinone Clinical Trials (General Protocol)
-
Study Design: Typically randomized, double-blind, placebo-controlled, or comparative (against another active) trials. Split-face studies are also common.[1][3]
-
Participants: Patients with a clinical diagnosis of melasma.
-
Intervention: Application of a cream containing 2% to 4% hydroquinone, usually once or twice daily, for a duration of 8 to 12 weeks or longer. A broad-spectrum sunscreen is almost always a required component of the treatment regimen.[1][3]
-
Efficacy Assessment:
-
Melasma Area and Severity Index (MASI): This is a common primary endpoint, where a trained investigator assesses the area of involvement, darkness, and homogeneity of the melasma.[1][5]
-
Investigator's Global Assessment (IGA): A qualitative assessment by the investigator of the overall improvement.
-
Patient Satisfaction: Often assessed through questionnaires.
-
Photographic Documentation: Standardized photographs are taken at baseline and follow-up visits.
-
Experimental Workflow Diagram
Conclusion
Hydroquinone remains a highly effective agent for skin lightening, backed by extensive clinical data. However, its potential for adverse effects necessitates careful patient selection and monitoring. This compound emerges as a promising alternative with a multi-target mechanism of action and a favorable safety profile. While the current body of evidence does not permit a definitive declaration of superior efficacy for one agent over the other due to the lack of direct comparative clinical trials, this guide provides a foundational comparison for research and development professionals. Further head-to-head studies are warranted to elucidate the relative efficacy and long-term safety of these two compounds.
References
- 1. A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroquinone for Hyperpigmentation: A Comprehensive Review of Efficacy, Safety, and Current Perspectives | Sciety [sciety.org]
- 3. A clinical, prospective, randomized, double-blind trial comparing skin whitening complex with hydroquinone vs. placebo in the treatment of melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical brightening efficacy and safety of Melasolv™ (3,4,5-trimethoxy cinnamate thymol ester, TCTE) in Southeast Asian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized Controlled Study Comparing the Efficacy of Topical 5% Tranexamic Acid Solution versus 3% Hydroquinone Cream in Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Thymol Trimethoxycinnamate and Resveratrol in Melanogenesis Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between compounds targeting melanogenesis is critical for innovation in dermatology and cosmetology. This guide provides a detailed comparison of two such compounds: Thymol (B1683141) trimethoxycinnamate (also known as Melasolv) and Resveratrol, focusing on their efficacy and mechanisms of action in inhibiting melanin (B1238610) production.
While both compounds exhibit depigmenting properties, their modes of action are fundamentally different. Resveratrol directly inhibits the tyrosinase enzyme, a key catalyst in melanin synthesis. In contrast, Thymol trimethoxycinnamate appears to exert its effects through cellular signaling pathways that regulate melanogenesis, rather than by direct enzyme inhibition.
Quantitative Analysis of Inhibitory Activity
| Compound | Target Enzyme | Substrate | IC50 Value | Reference |
| Resveratrol | Human Tyrosinase | L-DOPA | 0.39 µg/mL | [1] |
| Resveratrol | Mushroom Tyrosinase | L-DOPA | 57.05 µg/mL | [2][3] |
| Thymol Derivative (16) | Mushroom Tyrosinase | L-DOPA | 102.3 µM | [1] |
| Thymol Derivative (17) | Mushroom Tyrosinase | L-DOPA | 114.8 µM | [1] |
| Thymol Derivative (18) | Mushroom Tyrosinase | L-DOPA | 191.4 µM | [1] |
| Thymol Derivative (19) | Mushroom Tyrosinase | L-DOPA | 128.8 µM | [1] |
Mechanisms of Action: A Tale of Two Pathways
The anti-melanogenic properties of Resveratrol and this compound stem from distinct molecular interactions.
Resveratrol acts as a direct inhibitor of tyrosinase. It is biotransformed by the enzyme into an oxidized form, which then potently inhibits further tyrosinase activity[4]. This direct enzymatic inhibition is a common mechanism for many skin-lightening agents.
This compound (Melasolv) , on the other hand, does not appear to directly inhibit the tyrosinase enzyme[5]. Instead, its anti-melanogenic effects are attributed to its role as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[6]. This interaction promotes the synthesis of adiponectin, a hormone known to inhibit melanin biosynthesis[6]. This signaling pathway-based approach represents a more indirect but potentially effective strategy for controlling pigmentation.
Experimental Methodologies
The evaluation of tyrosinase inhibitory activity is a cornerstone of screening for potential depigmenting agents. A standard experimental protocol is outlined below.
In Vitro Tyrosinase Inhibition Assay
This assay spectrophotometrically measures the enzymatic activity of tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Test compounds (Resveratrol, Thymol derivatives)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and a positive control (e.g., Kojic acid) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, test compound solution, and mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance of the resulting dopachrome (B613829) at a specific wavelength (typically 475-510 nm) at regular intervals.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the tyrosinase activity.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
References
- 1. Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol. | Semantic Scholar [semanticscholar.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Thymol Trimethoxycinnamate: An In Vitro Comparative Analysis
For Immediate Release
A comprehensive analysis of the in vitro anti-inflammatory properties of Thymol trimethoxycinnamate (TCTE), a derivative of thymol, suggests its potential as a novel anti-inflammatory agent. This guide offers a comparative overview of its anticipated effects against a related compound, Methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), and the well-established steroidal anti-inflammatory drug, Dexamethasone. While direct experimental data on the anti-inflammatory activity of TCTE is limited in current scientific literature, this comparison leverages data from structurally similar compounds to provide a preliminary validation of its potential efficacy for researchers, scientists, and drug development professionals.
The anti-inflammatory response is a complex biological process involving the production of various mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The synthesis of these mediators is largely regulated by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide explores the modulation of these inflammatory markers and pathways by TCTE's molecular relatives as an indicator of its own potential.
Comparative Analysis of Anti-Inflammatory Activity
To provide a quantitative comparison, this guide summarizes the in vitro anti-inflammatory effects of Methyl 3,4,5-trimethoxycinnamate (MTC) and Dexamethasone on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This cell line is a standard model for studying the inflammatory response.
Table 1: Inhibition of Pro-Inflammatory Mediators
| Compound | Concentration | % Inhibition of NO Production | % Inhibition of PGE2 Production | Reference |
| Methyl 3,4,5-trimethoxycinnamate (MTC) | 5 µM | Significant Inhibition | Significant Inhibition | [1] |
| 10 µM | Significant Inhibition | Significant Inhibition | [1] | |
| 20 µM | Significant Inhibition | Significant Inhibition | [1] | |
| Dexamethasone | 0.05 mg/mL | Significant Inhibition | Not Reported | [2] |
Table 2: Inhibition of Pro-Inflammatory Cytokines
| Compound | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Reference |
| Methyl 3,4,5-trimethoxycinnamate (MTC) | 5 µM | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| 10 µM | Significant Reduction | Significant Reduction | Significant Reduction | [1] | |
| 20 µM | Significant Reduction | Significant Reduction | Significant Reduction | [1] | |
| Dexamethasone | 0.05 mg/mL | Significant Inhibition | Significant Inhibition | Not Reported | [2] |
Deciphering the Molecular Mechanisms: Signaling Pathways
The anti-inflammatory effects of many compounds are attributed to their ability to interfere with intracellular signaling cascades that lead to the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are central to this process.
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators.[3] Studies on MTC have shown that it suppresses the phosphorylation of IκB and the p65 subunit of NF-κB, thereby inhibiting NF-κB's transcriptional activity.[1]
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that ultimately lead to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. Thymol, a component of TCTE, has been shown to down-regulate the MAPK pathway.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro validation of this compound's anti-inflammatory effects.
Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., this compound, MTC, or Dexamethasone) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Briefly, an equal volume of cell supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays: The levels of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for NF-κB and MAPK Pathways: Following cell treatment, total protein is extracted, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65, p38, JNK, ERK). After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory effects of this compound is still emerging, the data from structurally related compounds strongly suggest its potential as a potent inhibitor of key inflammatory mediators and pathways. The provided comparative data and experimental protocols offer a solid foundation for researchers to further investigate and validate the anti-inflammatory properties of this promising compound. Future in vitro studies should focus on generating a comprehensive dose-response profile for TCTE and directly comparing its efficacy against standard anti-inflammatory drugs. Such research will be crucial in determining its therapeutic potential for the treatment of inflammatory diseases.
References
- 1. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]
Head-to-head comparison of different cinnamic acid esters as depigmenting agents.
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives have emerged as a promising class of compounds in the quest for effective and safe depigmenting agents for cosmetic and therapeutic applications. Their mechanism of action often involves the inhibition of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This guide provides a head-to-head comparison of various synthetic cinnamic acid esters, summarizing their performance based on available experimental data.
In Vitro Efficacy: Tyrosinase Inhibition
The primary screening method for potential depigmenting agents is the in vitro inhibition of tyrosinase activity, typically using mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. A lower IC50 value indicates a more potent inhibitor.
Recent studies have focused on synthesizing novel cinnamic acid esters to enhance their inhibitory activity compared to the parent compounds and established inhibitors like kojic acid. Below is a summary of the tyrosinase inhibitory activity of several promising cinnamic acid esters.
| Compound | Ester Type | Mushroom Tyrosinase IC50 (µM) | Reference Compound (Kojic Acid) IC50 (µM) | Citation |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a) | Cinnamic acid - Paeonol (B1678282) | 2.0 | 32.2 | [1] |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g) | Cinnamic acid - Paeonol | 8.3 | 32.2 | [1] |
| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a) | Cinnamic acid - Thymol | 10.6 | 32.2 | [1] |
| Cinnamic acid-eugenol ester (c27) | Cinnamic acid - Eugenol (B1671780) | 3.07 ± 0.26 | 14.15 ± 0.46 | [2] |
| Cinnamic acid-eugenol ester (c14) | Cinnamic acid - Eugenol | - | 14.15 ± 0.46 | [2] |
| Cinnamic acid-eugenol ester (c15) | Cinnamic acid - Eugenol | - | 14.15 ± 0.46 | [2] |
Note: '-' indicates that the specific IC50 value was not provided in the cited source, although the compound was identified as a potent inhibitor.
The data clearly indicates that synthetic modification of cinnamic acid through esterification can lead to a significant enhancement in tyrosinase inhibitory activity. Notably, the paeonol ester (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate and the eugenol ester c27 exhibit remarkably lower IC50 values than kojic acid, positioning them as highly potent tyrosinase inhibitors.[1][2]
Cellular Efficacy: Melanin Inhibition in B16F10 Melanoma Cells
While in vitro tyrosinase inhibition is a crucial first step, evaluating the efficacy of these compounds in a cellular context is essential to determine their potential as depigmenting agents. B16F10 mouse melanoma cells are a widely used model for this purpose.
Data on the cellular efficacy of the specific potent esters listed above is limited in the current literature. However, studies on other synthetic cinnamic acid derivatives, particularly amides, have demonstrated promising anti-melanogenic effects in B16F10 cells. For instance, certain cinnamic amides have been shown to inhibit melanogenesis and cellular tyrosinase activity more effectively than kojic acid, without exhibiting cytotoxicity.[1] This suggests that the potent enzymatic inhibition observed with the esters may translate to cellular efficacy. One study noted that 3-(4-acetyl-3-hydroxyphenoxy)propyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate inhibited cellular tyrosinase activity in B16F10 cells at concentrations ranging from 25–200 μM.[3]
Further cellular studies on the most potent cinnamic acid esters from enzymatic assays are warranted to provide a direct comparison of their depigmenting capabilities at the cellular level.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in this guide.
Mushroom Tyrosinase Inhibition Assay
This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity, using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test Compounds (Cinnamic Acid Esters)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Dissolve test compounds and kojic acid in DMSO to create stock solutions, from which serial dilutions are made in phosphate buffer. The final DMSO concentration in the assay should be below 1-2%.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add 100 µL of phosphate buffer, 40 µL of tyrosinase solution, and 20 µL of the test compound dilution.
-
For control wells, add 20 µL of the vehicle (DMSO in buffer) instead of the test compound.
-
For blank wells, add buffer instead of the tyrosinase solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.
-
-
Measurement and Calculation:
-
Immediately measure the absorbance at approximately 475 nm at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.
-
Calculate the rate of reaction (velocity) from the linear portion of the absorbance vs. time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] × 100 where V_control is the reaction rate of the control and V_sample is the reaction rate in the presence of the test compound.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Melanin Content Assay in B16F10 Cells
This assay quantifies the melanin content in B16F10 melanoma cells after treatment with test compounds.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements (FBS, penicillin-streptomycin)
-
Test Compounds (Cinnamic Acid Esters)
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanin production)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 1 M NaOH with 10% DMSO)
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
6-well or 24-well cell culture plates
-
96-well microplates
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in supplemented DMEM at 37°C in a 5% CO2 incubator.
-
Seed the cells in culture plates and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., kojic acid) should be included. α-MSH can be added to stimulate melanogenesis.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Melanin Extraction and Quantification:
-
After incubation, wash the cells with PBS and harvest them.
-
Lyse the cell pellet with the lysis buffer and incubate at a higher temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405-490 nm using a microplate reader.
-
-
Data Normalization and Analysis:
-
To account for differences in cell number due to cytotoxicity or proliferation, normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay on a parallel set of cell lysates.
-
The percentage of melanin inhibition is calculated relative to the control-treated cells.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the melanogenesis signaling pathway and the experimental workflows.
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of cinnamic acid esters.
Caption: General experimental workflows for tyrosinase inhibition and cellular melanin content assays.
Conclusion and Future Directions
The presented data highlights the significant potential of novel synthetic cinnamic acid esters as potent depigmenting agents. Several esters demonstrate substantially greater in vitro tyrosinase inhibitory activity than the widely used kojic acid.
However, a notable gap exists in the literature regarding the cellular efficacy of these highly potent esters. To provide a more complete picture and facilitate their development for cosmetic or therapeutic use, future research should focus on:
-
Systematic Cellular Screening: Evaluating the most potent cinnamic acid esters from enzymatic assays for their ability to reduce melanin content and cellular tyrosinase activity in B16F10 melanoma cells and human melanocytes.
-
Cytotoxicity Profiling: Assessing the safety of these compounds in relevant cell lines.
-
In Vivo Studies: Testing the most promising candidates from cellular assays in animal models to determine their in vivo efficacy and safety.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which these esters inhibit tyrosinase and melanogenesis.
By addressing these research gaps, the scientific community can further validate and potentially translate these promising cinnamic acid esters into novel and effective solutions for hyperpigmentation disorders.
References
- 1. Synthesis of cinnamic amide derivatives and their anti-melanogenic effect in α-MSH-stimulated B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of Thymol Trimethoxycinnamate in Combination with Other Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more potent and effective antioxidant therapies has led to a growing interest in the synergistic interactions between different antioxidant compounds. This guide provides a comprehensive comparison of the potential synergistic effects of Thymol (B1683141) trimethoxycinnamate with other antioxidants, supported by experimental data and detailed methodologies. By understanding these interactions, researchers can unlock new avenues for developing advanced therapeutic strategies against oxidative stress-related pathologies.
Introduction to Antioxidant Synergy
Antioxidant synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This can manifest as enhanced radical scavenging activity, regeneration of other antioxidants, or modulation of cellular antioxidant defense mechanisms. Thymol trimethoxycinnamate, a derivative of thymol and trimethoxycinnamic acid, is a promising candidate for synergistic formulations due to its inherent antioxidant properties. This guide explores its potential synergistic interactions with other well-known antioxidants.
In Vitro Assessment of Antioxidant Synergy
The synergistic potential of antioxidant combinations is often first evaluated using in vitro chemical assays. These assays provide a rapid and cost-effective way to screen for promising combinations.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free radical scavenging ability of antioxidants. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Synergistic Effect of Thymol and Carvacrol (B1668589) on DPPH Radical Scavenging Activity
| Antioxidant(s) | IC50 (µg/mL) |
| Thymol | 161.02 ± 6.89 |
| Carvacrol | 249.09 ± 9.04 |
| Thymol + Carvacrol (1:1) | 43.82 ± 2.41[1] |
| Ascorbic Acid (Standard) | 188.24 ± 6.46[1] |
The data clearly demonstrates a significant synergistic effect between thymol and carvacrol, with the combination exhibiting a much lower IC50 value than either compound alone or the standard antioxidant, ascorbic acid.[1]
ABTS Radical Cation Decolorization Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method to evaluate the total antioxidant capacity of a sample.
Table 2: Synergistic Effect of Thymol and Carvacrol on ABTS Radical Scavenging Activity
| Antioxidant(s) | IC50 (µg/mL) |
| Thymol | 125.31 ± 6.25 |
| Carvacrol | 107.88 ± 4.46 |
| Thymol + Carvacrol (1:1) | 23.29 ± 0.71[1] |
| Ascorbic Acid (Standard) | 25.20 ± 3.06[1] |
Similar to the DPPH assay, the combination of thymol and carvacrol showed a markedly enhanced scavenging activity against the ABTS radical, indicating a potent synergistic interaction.[1]
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols for the key assays are provided below.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare stock solutions of the individual antioxidants and their combinations in methanol.
-
Assay Procedure:
-
Add 100 µL of the sample solution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the sample to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay, and the IC50 value is determined.
Cellular Mechanisms of Antioxidant Synergy
The synergistic effects of antioxidants are not limited to direct radical scavenging. They can also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide range of antioxidant and detoxification genes through its binding to the antioxidant response element (ARE) in their promoter regions. Many natural antioxidants, including phenolic compounds, can activate the Nrf2-ARE pathway, leading to enhanced cellular defense against oxidative stress.
Synergistic activation of the Nrf2 pathway can occur when two or more compounds act on different targets within the pathway, leading to a more robust and sustained Nrf2 response.[2]
Caption: Synergistic activation of the Nrf2-ARE pathway by antioxidants.
Experimental Workflow for Assessing Cellular Antioxidant Synergy
Evaluating the synergistic effects of antioxidants in a cellular context provides more biologically relevant data. The Cellular Antioxidant Activity (CAA) assay is a common method for this purpose.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Conclusion
The evidence presented in this guide suggests that this compound, in combination with other antioxidants, has the potential to exhibit significant synergistic effects. The in vitro data on the thymol and carvacrol combination highlights the enhanced radical scavenging capabilities of such mixtures. Furthermore, the potential for synergistic activation of key cellular antioxidant pathways, such as the Nrf2-ARE pathway, provides a strong rationale for further investigation. For researchers and drug development professionals, exploring these synergistic interactions offers a promising strategy for the design of novel and more effective antioxidant therapies. Future studies should focus on elucidating the precise molecular mechanisms underlying these synergistic effects and validating these findings in in vivo models.
References
In-Vivo Depigmenting Properties of Thymol Trimethoxycinnamate: A Comparative Guide
Thymol (B1683141) trimethoxycinnamate (TCTE), commercially known as Melasolv™, is a novel compound demonstrating potent depigmenting properties. This guide provides an objective comparison of its in-vivo performance with other well-established depigmenting agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of Depigmenting Agents
While direct head-to-head in-vivo comparative studies between Thymol trimethoxycinnamate and other depigmenting agents are limited, this section summarizes available data from separate clinical and preclinical trials to offer a comparative perspective.
Table 1: Human Clinical Trial Data
| Agent | Concentration | Study Duration | Key Efficacy Metric | Results | Adverse Effects |
| This compound (Melasolv™) | 0.1% | 12 weeks | L* value (lightness), Melanin (B1238610) Index | Significant increase in L* value and decrease in melanin index of pigmented spots compared to placebo. | Not specified. |
| Hydroquinone | 4% | 2 months | Melasma Area and Severity Index (MASI) | Mean MASI score of 6.2 ± 3.6. | Mild to moderate adverse effects.[1] |
| Kojic Acid | 0.75% (+ Vit C 2.5%) | Not Specified | Clinical Improvement | Less rapid improvement compared to 4% Hydroquinone. | Not significant. |
| Azelaic Acid | 20% | 2 months | Melasma Area and Severity Index (MASI) | Mean MASI score of 3.8 ± 2.8 (more effective than 4% Hydroquinone in this study).[2] | Burning and transient stinging.[2] |
Table 2: Preclinical In-Vivo Data (Animal Models)
| Agent | Model | Key Findings |
| This compound (Melasolv™) | 3D Human Skin Equivalent (in-vitro) | Suppressed melanin synthesis and transfer. |
| Hydroquinone | Black hairless guinea pigs | Significant decrease in epidermal pigmentation. |
| Kojic Acid | Not specified in detail in the provided results. | |
| Azelaic Acid | Not specified in detail in the provided results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are protocols for key in-vivo experiments used to assess the efficacy of depigmenting agents.
Human Clinical Trials for Hyperpigmentation
-
Objective: To evaluate the efficacy and safety of a topical depigmenting agent in human subjects with hyperpigmentation (e.g., melasma, solar lentigo).
-
Study Design: A randomized, double-blind, placebo-controlled study is the gold standard.
-
Subjects: Recruitment of subjects with a clinical diagnosis of the target hyperpigmentation disorder.
-
Procedure:
-
Subjects are randomly assigned to receive either the active formulation or a placebo.
-
The product is applied to the affected areas, typically twice daily, for a predefined period (e.g., 8-12 weeks).
-
Efficacy is evaluated at baseline and regular intervals using both instrumental and clinical assessment methods.
-
-
Efficacy Assessment:
-
Instrumental Measurement:
-
Spectrophotometer/Mexameter: To measure changes in skin color, including the L* value (lightness) and melanin index.
-
-
Clinical Assessment:
-
Melasma Area and Severity Index (MASI): A scoring system that evaluates the area, darkness, and homogeneity of melasma.
-
Expert Visual Evaluation: Dermatologists assess the size and color intensity of pigmented spots.
-
-
-
Safety Assessment: Monitoring and recording of any adverse events, such as erythema, burning, or itching.
UVB-Induced Hyperpigmentation Model in Guinea Pigs
-
Objective: To create a model of sun-induced hyperpigmentation to test the efficacy of topical depigmenting agents.
-
Animals: Brownish or black guinea pigs are commonly used.
-
Procedure:
-
A defined area on the dorsal skin of the guinea pig is shaved.
-
The shaved area is exposed to UVB radiation to induce hyperpigmentation. The dose and frequency of exposure need to be optimized.
-
The test compound is topically applied to the hyperpigmented area daily for several weeks.
-
-
Efficacy Assessment:
-
Workflow Diagram:
Caption: Workflow for evaluating depigmenting agents in a UVB-induced hyperpigmentation model.
Zebrafish Model for Depigmentation Screening
-
Objective: A high-throughput in-vivo model to screen for compounds with depigmenting activity.
-
Model: Zebrafish (Danio rerio) embryos and larvae are used due to their rapid development and transparent bodies, allowing for easy visualization of pigmentation.[5][6][7][8]
-
Procedure:
-
Zebrafish embryos are collected and placed in a multi-well plate.
-
The test compound is added to the embryo medium at various concentrations.
-
Embryos are incubated for a specific period (e.g., 48-72 hours).
-
-
Efficacy Assessment:
-
Phenotypic Observation: The degree of body pigmentation is observed under a microscope.
-
Melanin Quantification: Melanin is extracted from the larvae and quantified spectrophotometrically.
-
Tyrosinase Activity Assay: The activity of tyrosinase, a key enzyme in melanin synthesis, can be measured in the larvae.[7]
-
-
Workflow Diagram:
Caption: Experimental workflow for the zebrafish depigmentation assay.
Mechanism of Action: Signaling Pathways in Melanogenesis
This compound exerts its depigmenting effect by modulating key signaling pathways involved in melanin synthesis. A primary mechanism is the regulation of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and function.[9][10]
Caption: Simplified signaling pathway of this compound in inhibiting melanogenesis.
This compound has been shown to be a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which in turn promotes the secretion of adiponectin.[11] Adiponectin is known to inhibit melanin biosynthesis.[11] Furthermore, TCTE downregulates the expression of MITF, which subsequently reduces the transcription of tyrosinase, the rate-limiting enzyme in melanin production.[9] By targeting these upstream regulators, TCTE effectively decreases melanin synthesis, leading to its depigmenting effect.
References
- 1. pafmj.org [pafmj.org]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of nitric oxide in UVB-induced pigmentation in guinea pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lightening effect on ultraviolet-induced pigmentation of guinea pig skin by oral administration of a proanthocyanidin-rich extract from grape seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanin Quantification Assay | Biobide [biobide.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Zebrafish in dermatology: a comprehensive review of their role in investigating abnormal skin pigmentation mechanisms [frontiersin.org]
- 8. jetir.org [jetir.org]
- 9. Frontiers | Mitf Involved in Innate Immunity by Activating Tyrosinase-Mediated Melanin Synthesis in Pteria penguin [frontiersin.org]
- 10. Microphthalmia-associated transcription factor as a regulator for melanocyte-specific transcription of the human tyrosinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and NMR Data for Thymol Trimethoxycinnamate Characterization
For researchers, scientists, and drug development professionals, the robust characterization of novel compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Thymol (B1683141) trimethoxycinnamate, a derivative of thymol with potential therapeutic applications.[1][2] The cross-validation of data from these two powerful analytical techniques is crucial for unambiguous identification, structural elucidation, and accurate quantification.
Data Presentation: A Comparative Overview
The following table summarizes the typical quantitative performance characteristics of HPLC and quantitative NMR (qNMR) for the analysis of Thymol trimethoxycinnamate and structurally related phenolic compounds. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, enabling quantification via external calibration. | Quantification based on the direct proportionality between the integrated signal area and the number of protons, using an internal or external standard.[3] |
| Linearity (R²) | > 0.999 | Inherently linear due to the direct proportionality of signal area to concentration.[3] |
| Precision (RSD) | < 2% | < 2%[3] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102%[3] |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | Better than 10 µM[3] |
| Limit of Quantification (LOQ) | 0.04 - 4 µg/mL | Dependent on desired accuracy and experiment time.[3] |
| Primary Application | Quantification and purity assessment.[3] | Structural elucidation and absolute quantification.[3] |
| Strengths | High sensitivity, high throughput, excellent for complex mixtures.[3] | Provides detailed structural information, is a primary ratio method, and requires no specific reference standard of the analyte for quantification. |
| Limitations | Requires a specific reference standard for the analyte of interest for accurate quantification. | Lower sensitivity compared to HPLC, longer acquisition times, and higher instrument cost. |
Experimental Protocols
Detailed methodologies for the characterization of this compound using HPLC and NMR are provided below. These protocols are based on established methods for the analysis of related phenolic compounds and esters.[4][5][6]
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve the sample in 1 mL of methanol (B129727) (HPLC grade).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
0-20 min: 50-70% B
-
20-25 min: 70-50% B
-
25-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 274 nm.[7]
-
Injection Volume: 10 µL.
3. Calibration Curve:
-
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.
4. Quantification:
-
Inject the prepared sample solution.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Nuclear Magnetic Resonance (NMR) Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectroscopy:
-
Instrument: 500 MHz NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)[8]
-
2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Key Parameters for qNMR:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full proton relaxation.[3]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
For structural elucidation, analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra.
-
For quantification (qNMR), carefully integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the concentration of this compound using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₑ / Iₛₜₑ) * (Mₓ / Mₛₜₑ) * (mₛₜₑ / V)
Where:
-
Cₓ = Concentration of the analyte
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
V = Volume of the solvent
-
ₓ = analyte
-
ₛₜₑ = internal standard
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and NMR data in the characterization of this compound.
Caption: Workflow for the cross-validation of HPLC and NMR data.
By integrating the quantitative and purity data from HPLC with the detailed structural information and absolute quantification from NMR, a comprehensive and reliable characterization of this compound can be achieved. This cross-validation approach ensures data integrity and provides a higher level of confidence in the analytical results, which is essential for regulatory submissions and further research and development.
References
- 1. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. phcog.com [phcog.com]
- 7. researchgate.net [researchgate.net]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Navigating the Depigmenting Landscape: A Comparative Analysis of Topical Agent Safety
For researchers, scientists, and drug development professionals, the quest for effective and safe topical depigmenting agents is a continuous journey. While efficacy in treating hyperpigmentation is paramount, a thorough understanding of the safety profile of these agents is critical for clinical success and patient well-being. This guide provides a comparative analysis of the safety profiles of commonly used topical depigmenting agents, supported by experimental data and detailed methodologies.
The management of hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines frequently involves the use of topical agents that modulate melanin (B1238610) production and distribution. However, the mechanisms that render these agents effective can also lead to adverse effects, ranging from mild irritation to more severe complications. This analysis delves into the safety considerations of established and emerging depigmenting agents, including hydroquinone (B1673460), retinoids, azelaic acid, kojic acid, and cysteamine (B1669678).
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the key adverse effects associated with common topical depigmenting agents, compiled from various clinical and preclinical studies. It is important to note that the incidence and severity of these side effects can vary depending on the concentration of the active ingredient, the formulation, patient skin type, and duration of use.
| Depigmenting Agent | Common Adverse Effects | Less Common/Serious Adverse Effects |
| Hydroquinone | Erythema, stinging, burning, dryness, irritant contact dermatitis.[1][2][3] | Exogenous ochronosis (blue-black pigmentation), nail discoloration, conjunctival melanosis (with prolonged, high-concentration use), potential for systemic toxicity (rare).[2][4] |
| Retinoids (e.g., Tretinoin, Adapalene) | Erythema, peeling, dryness, burning, pruritus ("retinoid dermatitis").[2][5] | Photosensitivity, initial acne flare-ups.[6] |
| Azelaic Acid | Pruritus, burning, stinging, tingling, erythema, dryness.[5][7] | Hypopigmentation in darker skin tones.[7] |
| Kojic Acid | Contact dermatitis, erythema, irritation.[7] | Potential for skin sensitization. |
| Cysteamine | Transient burning, erythema, dryness, pruritus.[5][8] | No severe adverse effects have been reported in major studies.[5][8] |
Mechanisms of Action and Associated Safety Concerns
The safety profile of a depigmenting agent is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for predicting and managing potential adverse effects.
Melanogenesis Signaling Pathway and Points of Intervention
Melanogenesis, the process of melanin synthesis, is a complex pathway primarily regulated by the enzyme tyrosinase. Most depigmenting agents target this pathway at various points.
Caption: Simplified melanogenesis pathway and intervention points of various depigmenting agents.
-
Hydroquinone , long considered a gold standard, primarily acts by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] It can also be cytotoxic to melanocytes.[7] This cytotoxicity is a double-edged sword, contributing to its efficacy but also to potential side effects like irritation and, in rare cases of long-term, high-concentration use, ochronosis.[2][4]
-
Retinoids do not directly inhibit tyrosinase but accelerate epidermal turnover, which helps to disperse pigment and enhance the penetration of other agents.[2] Their primary side effects are related to this rapid cell turnover, leading to the characteristic "retinoid dermatitis."[5]
-
Azelaic acid has a multi-faceted mechanism, including the inhibition of tyrosinase and an anti-proliferative and cytotoxic effect on hyperactive melanocytes.[4][7] This selective action may contribute to its generally favorable safety profile, though localized irritation is common.[5]
-
Kojic acid , a fungal derivative, also inhibits tyrosinase.[7][9] Its main safety concern is the potential for contact dermatitis and skin sensitization with prolonged use.
-
Cysteamine is a newer agent that inhibits tyrosinase and other enzymes in the melanogenesis pathway, and also acts as an antioxidant.[8] Clinical studies have shown it to be well-tolerated, with the most common side effects being mild and transient.[5][8]
Experimental Protocols for Safety Assessment
The evaluation of the safety of topical depigmenting agents relies on a battery of in vitro and in vivo tests. Cytotoxicity assays are fundamental in preclinical screening to assess the potential of a compound to cause cell damage.
In Vitro Cytotoxicity Assessment Workflow
A common method to evaluate the cytotoxicity of depigmenting agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Caption: A typical experimental workflow for an in vitro cytotoxicity (MTT) assay.
Detailed Methodology for MTT Assay:
-
Cell Culture: B16-F10 mouse melanoma cells or human primary melanocytes are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 8 × 10³ cells/well) and allowed to adhere for 24 hours.[10]
-
Compound Treatment: The depigmenting agent is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The old medium is removed from the cells, and the cells are treated with the different concentrations of the compound for a specified period (e.g., 24 or 48 hours).[10]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 2 to 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[10][11]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the agent that causes 50% inhibition of cell viability) is then determined.[12]
Conclusion
The selection of a topical depigmenting agent requires a careful balance between efficacy and safety. While hydroquinone remains a potent option, its potential for adverse effects necessitates cautious use. Newer agents like cysteamine and 4-butylresorcinol (B146731) are emerging as promising alternatives with favorable safety profiles.[8][13] A comprehensive understanding of the mechanisms of action and a robust preclinical safety assessment are indispensable for the development of the next generation of depigmenting therapies that are both effective and well-tolerated by patients. Further well-designed, long-term clinical trials are needed to definitively establish the comparative safety of these agents.[14]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Skin Bleaching Products and Procedures: Side Effects and Benefits [healthline.com]
- 4. mdpi.com [mdpi.com]
- 5. jcadonline.com [jcadonline.com]
- 6. An Update on New and Existing Treatments for the Management of Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcadonline.com [jcadonline.com]
- 8. Topical Treatments for Melasma and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin whitening - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Depigmenting activity and low cytotoxicity of alkoxy benzoates or alkoxy cinnamte in cultured melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pitfalls in clinical trials reveal need for well tolerated, more effective depigmenting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Capacity of Thymol Trimethoxycinnamate Against Established Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antioxidant capacity of Thymol (B1683141) trimethoxycinnamate against established antioxidant standards: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). It is important to note that while the antioxidant properties of thymol, the parent compound of Thymol trimethoxycinnamate, are well-documented, direct experimental data on the antioxidant capacity of this compound from standardized assays is limited in publicly available literature. Therefore, this comparison is primarily based on the known activities of its parent compound and established standards.
Comparative Antioxidant Capacity Data
The antioxidant capacity of a compound is typically evaluated using various assays, with the results often expressed as the half-maximal inhibitory concentration (IC50) or in terms of Trolox Equivalent Antioxidant Capacity (TEAC). Lower IC50 values indicate greater antioxidant potency. The following tables summarize representative data for the standard antioxidants.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method used to evaluate the free radical scavenging ability of a compound.
| Compound | IC50 (µg/mL) |
| Trolox | 3.77[1] |
| Ascorbic Acid | 6.1 - 24.34[2][3] |
| BHT | 32.06 - 202.35[4] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. Results are often expressed as TEAC values.
| Compound | TEAC Value |
| Trolox | 1.0 (by definition) |
| BHT | ~1.29 |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
| Compound | FRAP Value |
| Trolox | Assay dependent |
| Ascorbic Acid | Assay dependent |
| BHT | ~2.29 mmol/L |
Experimental Protocols: An Overview
Detailed methodologies are critical for the accurate and reproducible assessment of antioxidant capacity. Below are summaries of the key experimental protocols.
DPPH Assay Protocol
This method is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction Mixture: A defined volume of the DPPH solution is added to various concentrations of the test compound and standard antioxidants.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Measurement: The absorbance of the remaining DPPH is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from a dose-response curve.
ABTS Assay Protocol
This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant.
-
ABTS Radical Generation: The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.
-
Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent to a specific absorbance at 734 nm. Various concentrations of the test compound and standards are then added.
-
Measurement: The decrease in absorbance is measured at 734 nm after a defined incubation time.
-
Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
FRAP Assay Protocol
This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants.
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃.
-
Reaction Mixture: The freshly prepared FRAP reagent is mixed with the test compound and standards.
-
Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm after a specific incubation time.
-
Calculation: The FRAP value of the sample is determined by comparing its absorbance change with that of a ferrous iron standard curve.
Visualizing the Process and Pathway
Diagrams can effectively illustrate complex experimental workflows and biological pathways.
Caption: A generalized workflow for in vitro antioxidant capacity testing.
Based on studies of its parent compound, thymol, a potential antioxidant mechanism for this compound may involve the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Caption: A potential Nrf2-mediated antioxidant signaling pathway.
Concluding Remarks
While this compound is a compound of interest, particularly for its reported effects on melanogenesis, a comprehensive understanding of its antioxidant capacity requires further investigation. The data on established standards like Trolox, Ascorbic Acid, and BHT provide a solid baseline for comparison. Future studies employing standardized antioxidant assays are essential to quantitatively benchmark the antioxidant potential of this compound and elucidate its precise mechanisms of action. Such data will be invaluable for researchers and professionals in the fields of drug discovery and development.
References
- 1. Thymol: Nature's Antioxidants and Preservative for Food [univook.com]
- 2. Antioxidant potential of thymol determined by chemiluminescence inhibition in human neutrophils and cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimelanogenic Efficacy of Melasolv (3,4,5-Trimethoxycinnamate Thymol Ester) in Melanocytes and Three-Dimensional Human Skin Equivalent • Mattek - Part of Sartorius [mattek.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Thymol Trimethoxycinnamate: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for thymol (B1683141) trimethoxycinnamate necessitates a cautious and informed approach to its disposal. This guide provides essential safety and logistical information by examining the known hazards of its constituent parts—thymol and trimethoxycinnamic acid—and integrating general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before handling thymol trimethoxycinnamate for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the hazards of its components, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Assessment of Constituent Components
To best understand the potential risks associated with this compound, a review of the hazards of its primary components is necessary.
| Hazard Category | Thymol | 3,4,5-Trimethoxycinnamic Acid |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | No data available, but generally considered low toxicity. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2] | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2] | Causes serious eye irritation.[3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][2] | No specific data, but release to the environment should be avoided.[4] |
Given that thymol is corrosive and harmful if swallowed, and trimethoxycinnamic acid is an irritant, it is prudent to handle this compound as a hazardous substance.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.
-
Waste Characterization: Due to the lack of a specific SDS, the waste must be treated as hazardous. It should be considered as both a corrosive and an environmentally hazardous waste, based on the properties of thymol.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure screw-top cap.
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Also, list the known hazardous components: "Contains Thymol". Your institution's Environmental Health and Safety (EHS) department may have specific labeling requirements.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal: Arrange for a pickup of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
Decision Workflow for Disposal of Chemicals without an SDS
The following workflow provides a logical approach to managing the disposal of a chemical for which a specific Safety Data Sheet is not available.
Caption: Decision workflow for the disposal of a chemical lacking a specific SDS.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guidance for Handling Thymol Trimethoxycinnamate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Thymol trimethoxycinnamate, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with Thymol.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | To prevent skin contact, which can cause severe burns and irritation[1][2]. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or dust, which can cause serious eye damage[1][2][4]. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Long pants and closed-toe shoes are mandatory. | To protect skin from accidental spills and contamination[5]. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of any dust or aerosols. A NIOSH-approved respirator may be necessary for large quantities or poor ventilation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.
-
Preparation and Area Setup :
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible[6].
-
Assemble all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Handling the Compound :
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid compound, do so carefully to avoid generating dust.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3].
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Waste Characterization : All waste materials containing this compound must be treated as hazardous waste.
-
Segregation : Segregate waste into solid and liquid streams.
-
Solid Waste : Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container.
-
-
Disposal : Dispose of all waste through your institution's licensed professional waste disposal service. Do not dispose of this material down the drain or in regular trash[6][7]. Empty containers should also be treated as hazardous waste and disposed of accordingly[6].
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
